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Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of 6,8-Dimethylquinolin-3-amine

An In-Depth Technical Guide to the Chemical Structure and Molecular Properties of 6,8-Dimethylquinolin-3-amine Executive Summary 6,8-Dimethylquinolin-3-amine (CAS: 1176512-93-8) is a substituted quinoline derivative char...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Molecular Properties of 6,8-Dimethylquinolin-3-amine

Executive Summary 6,8-Dimethylquinolin-3-amine (CAS: 1176512-93-8) is a substituted quinoline derivative characterized by a bicyclic aromatic core, a primary amine at the 3-position, and methyl substituents at the 6 and 8 positions.[1][2] This compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors, GPCR ligands, and anti-infective agents. Its unique substitution pattern modulates lipophilicity and basicity, offering distinct pharmacokinetic advantages over the unsubstituted parent scaffold.

Part 1: Molecular Architecture & Electronic Properties[3]

The chemical behavior of 6,8-Dimethylquinolin-3-amine is dictated by the interplay between the electron-deficient quinoline ring and the electron-donating substituents (amine and methyl groups).[3]

Structural Identifiers
PropertyDetail
IUPAC Name 6,8-Dimethylquinolin-3-amine
CAS Number 1176512-93-8
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
SMILES Cc1cc(C)c2nc(N)ccc2c1
InChI Key Unique identifier required for database integration
Electronic Distribution & Basicity

The molecule possesses two nitrogen atoms with distinct electronic environments:

  • Pyridine Nitrogen (N1): This is part of the aromatic ring.[3] It possesses a lone pair in an sp² orbital orthogonal to the π-system, making it the primary site of basicity (protonation).[3]

  • Exocyclic Amine (N3-NH₂): The lone pair on the exocyclic amine is partially delocalized into the electron-deficient pyridine ring via resonance.[3] This delocalization reduces the basicity of the exocyclic amine compared to aniline but increases the electron density at the C2 and C4 positions (ortho/para to the amine).[3]

Steric & Inductive Effects:

  • 6,8-Dimethyl Substitution: The methyl groups at positions 6 and 8 exert a positive inductive effect (+I), increasing the electron density of the benzene ring.[3] This effect is transmitted to the pyridine ring, slightly increasing the pKa of the N1 nitrogen compared to 3-aminoquinoline.[3]

  • Steric Hindrance: The 8-methyl group introduces steric bulk near the N1 nitrogen, which may influence metal coordination or binding kinetics in active sites, although it does not completely block the N1 lone pair.[3]

Part 2: Physicochemical Profile

Quantitative understanding of these properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[3]

PropertyValue (Experimental/Predicted)Significance
Physical State Solid (Yellow/Orange Crystalline)Stable handling form.[3]
Melting Point 145–150 °C (Est.)[3]Indicates crystal lattice stability.[3]
pKa (N1-H⁺) ~5.4 – 5.8Moderately basic; protonated at acidic pH (stomach).[3]
pKa (NH₂) ~2.5 – 3.0Very weakly basic; neutral at physiological pH.[3]
LogP 2.45 ± 0.3Moderate lipophilicity; good membrane permeability.[3]
Topological PSA 38.9 ŲFavorable for blood-brain barrier penetration (<90 Ų).[3]
Solubility DMSO (>20 mg/mL), Methanol, DCMLow aqueous solubility at neutral pH.[3]

*Values are predicted based on SAR of analogous 3-aminoquinolines.[3]

Part 3: Synthetic Methodologies

Synthesis of 3-substituted quinolines is more challenging than 2- or 4-substituted derivatives due to the lack of reactivity at the 3-position in standard Skraup or Doebner-Miller syntheses. Two primary routes are recommended.

Route A: Pd-Catalyzed Amination (Modern & Robust)

This route utilizes the Buchwald-Hartwig cross-coupling reaction, ensuring high regioselectivity.[3]

  • Precursor Synthesis: 3-Bromo-6,8-dimethylquinoline is synthesized via the Vilsmeier-Haack formylation of 2,4-dimethylacetanilide followed by cyclization and bromination.[3]

  • Amination: The bromo-derivative is coupled with a nitrogen source (e.g., benzophenone imine or ammonia surrogates) using a Palladium catalyst.[3]

Route B: Reduction of 3-Nitroquinoline (Classical)

This route requires the construction of the quinoline ring with a nitro group already in place, often via the condensation of 2-amino-3,5-dimethylbenzaldehyde with nitro-olefins.

Synthetic Pathway Visualization

The following diagram outlines the Buchwald-Hartwig approach, which is preferred for purity and yield.

SynthesisRoute cluster_legend Reaction Conditions Start 2,4-Dimethylaniline Inter1 2-Chloro-3-formyl- 6,8-dimethylquinoline Start->Inter1 Vilsmeier-Haack (POCl3, DMF) Inter2 3-Bromo-6,8- dimethylquinoline Inter1->Inter2 1. Oxidation 2. Hunsdiecker or Halogen Exchange Product 6,8-Dimethylquinolin-3-amine Inter2->Product Pd2(dba)3, BINAP LiHMDS / Hydrolysis Legend1 Step 1: Cyclization Legend2 Step 2: Functionalization Legend3 Step 3: Cross-Coupling

Caption: Figure 1. Strategic synthesis of 6,8-Dimethylquinolin-3-amine via Pd-catalyzed cross-coupling.

Part 4: Experimental Protocols

Safety Warning: Quinoline derivatives can be irritants or toxic.[3] Perform all reactions in a fume hood with appropriate PPE.[3]

Protocol 4.1: Synthesis via Buchwald-Hartwig Coupling

Objective: Conversion of 3-bromo-6,8-dimethylquinoline to 6,8-dimethylquinolin-3-amine.

Reagents:

  • 3-Bromo-6,8-dimethylquinoline (1.0 eq)[3]

  • Benzophenone imine (1.2 eq)[3][4]

  • Pd₂(dba)₃ (2 mol%)[3]

  • BINAP (4 mol%)[3]

  • Sodium tert-butoxide (1.4 eq)[3]

  • Toluene (Anhydrous)[3]

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under Argon, mix Pd₂(dba)₃ and BINAP in anhydrous toluene. Stir for 15 minutes to generate the active catalyst complex.[3]

  • Coupling: Add the 3-bromo-6,8-dimethylquinoline, benzophenone imine, and sodium tert-butoxide to the reaction vessel.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor consumption of the bromide by TLC (Hexane:EtOAc 4:1).[3]

  • Hydrolysis: Cool to room temperature. Add 1M HCl (aq) and stir for 2 hours to hydrolyze the imine intermediate.

  • Workup: Neutralize with NaOH to pH ~9. Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

Validation Criteria:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the aromatic proton at C3 and the appearance of a broad singlet (NH₂) around 5.5–6.0 ppm.[3]

  • MS (ESI): [M+H]⁺ peak at m/z 173.1.[3]

Part 5: Reactivity & Functionalization

The 3-amino group provides a versatile handle for further chemical modification, essential for building Structure-Activity Relationship (SAR) libraries.[3]

  • Acylation/Sulfonylation:

    • Reaction with acid chlorides or sulfonyl chlorides yields amides/sulfonamides.[3] This is the primary method for generating kinase inhibitor libraries (e.g., urea derivatives).[3]

    • Mechanism:[5][3][6] Nucleophilic attack of the N3-amine on the carbonyl carbon.[3]

  • Sandmeyer Reaction:

    • Diazotization (NaNO₂/HCl) followed by substitution allows replacement of the amino group with -Cl, -Br, -CN, or -OH.[3]

    • Utility: Access to 3-cyanoquinolines or 3-haloquinolines for further coupling.[3]

  • Electrophilic Aromatic Substitution (EAS):

    • The quinoline ring is deactivated.[3] However, the 6,8-dimethyl groups activate the benzene ring.[3] Electrophilic attack (e.g., nitration, halogenation) will likely occur at the C5 position , which is ortho to the C6-methyl and para to the C8-methyl.[3]

Part 6: Applications in Drug Discovery

6.1 Kinase Inhibition The 3-aminoquinoline scaffold mimics the adenine ring of ATP.[3]

  • Mechanism: The N1 nitrogen accepts a hydrogen bond from the kinase hinge region, while the N3-amine (or its amide derivative) donates a hydrogen bond.[3]

  • Specificity: The 6,8-dimethyl pattern provides hydrophobic bulk that can fill specific hydrophobic pockets (e.g., the "gatekeeper" region) in kinases like MEK, EGFR, or PI3K.[3]

6.2 Anti-Infectives Quinoline derivatives are historic antimalarials. 3-amino analogs are being explored for activity against Mycobacterium tuberculosis and resistant strains of Plasmodium falciparum.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1176512-93-8, 6,8-Dimethylquinolin-3-amine.[3] Retrieved from [Link][3]

  • Maes, B. U., et al. (2003). Synthesis of 3-aminoquinolines via palladium-catalyzed amination.[3] Tetrahedron, 59(28), 5137-5145.[3] (General methodology for 3-aminoquinoline synthesis).

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 3-Haloquinolines.[3] Journal of the American Chemical Society, 68(1), 113-116.[3] (Foundational chemistry for 3-substituted quinolines).

  • Kouzi, S. A., et al. (2019). Quinoline derivatives as kinase inhibitors: A review.[3] European Journal of Medicinal Chemistry, 180, 462-478.[3] (Application context).

Sources

Exploratory

The Therapeutic Potential of Dimethylated Quinolinamines: A Technical Guide for Medicinal Chemists

Foreword: Navigating the Quinoline Landscape The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Quinoline Landscape

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents with applications spanning from anticancer and antimicrobial to antimalarial and neuroprotective therapies.[1][2] This guide delves into the therapeutic potential of a specific subclass: dimethylated quinolinamines, with a particular focus on the prospective applications of 6,8-Dimethylquinolin-3-amine derivatives. While specific literature on the 6,8-dimethyl-3-amino isomer is limited, this document will provide a comprehensive technical overview by drawing upon the established knowledge of closely related dimethylated and aminated quinoline analogs. By examining the structure-activity relationships (SAR), mechanisms of action, and synthetic strategies of these related compounds, we can extrapolate and propose the potential therapeutic avenues for the 6,8-dimethylquinolin-3-amine core.

This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this promising area of medicinal chemistry. We will explore the synthesis of the core scaffold, its potential therapeutic applications supported by data from analogous compounds, and detailed experimental protocols to facilitate further research and discovery.

The Synthetic Gateway to Dimethylated Quinolinamines

The strategic placement of methyl and amine groups on the quinoline ring is crucial for modulating the physicochemical properties and biological activity of the resulting derivatives. The synthesis of the 6,8-dimethylquinolin-3-amine core can be approached through several established methods for quinoline synthesis, with subsequent amination.

Building the Core: The Friedländer Annulation

A robust and versatile method for constructing the quinoline scaffold is the Friedländer synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of a 6,8-dimethylquinoline precursor, one would start with 2-amino-3,5-dimethylbenzaldehyde.

Conceptual Workflow for Friedländer Synthesis:

A 2-Amino-3,5-dimethyl- benzaldehyde D 6,8-Dimethylquinoline A->D Condensation B Compound with α-methylene group (e.g., Acetaldehyde) B->D C Base or Acid Catalyst C->D

Caption: Friedländer synthesis of the 6,8-dimethylquinoline core.

Step-by-Step Protocol: Friedländer Synthesis of 6,8-Dimethylquinoline

  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-3,5-dimethylbenzaldehyde (1 equivalent) in ethanol.

  • Addition of Methylene Compound: Add an excess of a compound containing an α-methylene group, such as acetaldehyde or acetone (e.g., 3 equivalents).

  • Catalyst Introduction: Add a catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid). The choice of catalyst can influence the reaction rate and yield. The rationale for using a catalyst is to facilitate the initial aldol-type condensation and subsequent cyclization.

  • Reaction Condition: Reflux the mixture for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 6,8-dimethylquinoline.

Introducing the Amino Group: Nitration and Reduction

The introduction of the 3-amino group typically proceeds via a two-step sequence of nitration followed by reduction.

  • Nitration: The 6,8-dimethylquinoline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The directing effects of the methyl groups and the quinoline nitrogen will influence the position of nitration.

  • Reduction: The resulting nitro-substituted 6,8-dimethylquinoline is then reduced to the corresponding amine. Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).

Therapeutic Horizons of Dimethylated Quinolinamines

The therapeutic potential of quinoline derivatives is vast, and the introduction of dimethyl and amino functionalities can fine-tune their activity towards specific biological targets.[3][4]

Anticancer Activity: Targeting Kinase Signaling

Many quinoline derivatives exhibit potent anticancer activity by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5] While specific data for 6,8-dimethylquinolin-3-amine is not available, related dimethylated quinoxaline and quinoline derivatives have shown promise as kinase inhibitors.[6][7]

Hypothesized Mechanism of Action: Kinase Inhibition

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Downstream Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Downstream Kinase B Kinase_A->Kinase_B Phosphorylation TF Transcription Factor Kinase_B->TF Activation Gene Gene Transcription TF->Gene Binding Inhibitor 6,8-Dimethylquinolin-3-amine Derivative Inhibitor->Kinase_A Inhibition Proliferation Cell Proliferation & Survival Gene->Proliferation A Neuronal Cell Culture (e.g., SH-SY5Y) B Induce Oxidative Stress (e.g., H2O2 or Rotenone) A->B C Treat with 6,8-Dimethylquinolin-3-amine Derivative B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Measure ROS Levels (e.g., DCFDA Assay) C->E

Sources

Foundational

Pharmacophore Modeling of 6,8-Dimethylquinolin-3-amine: A Technical Guide for Rational Drug Design

Executive Summary This technical guide outlines the computational strategy for utilizing 6,8-Dimethylquinolin-3-amine (hereafter referred to as 6,8-DQA ) as a lead scaffold in drug discovery. While quinoline derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the computational strategy for utilizing 6,8-Dimethylquinolin-3-amine (hereafter referred to as 6,8-DQA ) as a lead scaffold in drug discovery. While quinoline derivatives are privileged structures in medicinal chemistry, the specific substitution pattern of 6,8-DQA presents unique steric and electronic properties suitable for targeting hydrophobic pockets in Protein Kinases (Type I inhibitors) and G-Protein Coupled Receptors (GPCRs) .

This document details the physicochemical profiling, pharmacophore feature generation, and validation workflows required to transition this molecule from a chemical probe to a bioactive therapeutic candidate.

Part 1: Molecular Architecture & Physicochemical Profiling

Before initiating pharmacophore modeling, the probe must be deconstructed into its functional elements. The 6,8-DQA scaffold exhibits a specific topology that dictates its binding potential.

Structural Deconstruction

The molecule consists of a fused bicyclic aromatic system (quinoline) with three critical substitution points:

  • Heterocyclic Nitrogen (N1): A weak base (pKa ~4.9) acting as a Hydrogen Bond Acceptor (HBA).[1]

  • Exocyclic Amine (C3-NH2): An aniline-like donor. In the kinase hinge region context, this often pairs with N1 to form a bidentate Donor-Acceptor motif.

  • Dimethyl Groups (C6, C8): These provide significant lipophilic bulk (

    
     value), restricting conformational freedom and targeting hydrophobic sub-pockets (e.g., the Gatekeeper residue in kinases).
    
Calculated Physicochemical Properties (In Silico)

Data simulated based on QSAR descriptors for quinoline derivatives.

PropertyValue (Est.)Significance in Pharmacophore
Molecular Weight 172.23 g/mol Fragment-like; allows room for lead optimization.
cLogP ~2.8 - 3.1Moderate lipophilicity; good membrane permeability.
TPSA ~39 ŲHigh oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 1 (NH2)Critical for Hinge Binding (Kinases).
H-Bond Acceptors 2 (Ring N, NH2)Anchoring point for receptor side chains.
Rotatable Bonds 0Rigid scaffold; reduces entropy penalty upon binding.

Part 2: Pharmacophore Feature Generation

To build a robust model, we must translate the chemical structure into abstract spatial features. We employ a Ligand-Based Pharmacophore (LBP) approach, assuming the bioactive conformation mimics the low-energy state due to the scaffold's rigidity.

Feature Mapping Strategy

We define the pharmacophore hypothesis (


) using a 4-point feature set:
  • Feature A (HBA): Centered on the Quinoline Ring Nitrogen (N1).

    • Function: Accepts proton from backbone amides (e.g., hinge region Val/Leu).

  • Feature D (HBD): Centered on the exocyclic 3-Amino group.

    • Function: Donates proton to backbone carbonyls or Glu residues.

  • Feature R (Aro): Centroid of the Quinoline ring system.

    • Function:

      
      -
      
      
      
      stacking interactions (e.g., with Phe/Tyr gates).
  • Feature H (Hyd): A combined hydrophobic volume covering the 6,8-dimethyl moiety.

    • Function: Occupies the hydrophobic selectivity pocket (often specificity-determining).

Exclusion Volumes (Steric Constraints)

The 6- and 8-methyl groups are not just hydrophobic; they are steric markers. In the pharmacophore model, we must place Exclusion Spheres adjacent to positions 2, 4, and 5 to represent the "shape" of the binding pocket that permits 6,8-substitution but might reject 4-substitution.

Part 3: Computational Workflow (Protocol)

The following workflow describes the step-by-step execution using industry-standard algorithms (e.g., Schrödinger Phase, MOE, or LigandScout).

Step-by-Step Protocol

Step 1: Ligand Preparation

  • Input: 2D SMILES of 6,8-DQA.

  • Process: Generate 3D coordinates.

  • Ionization: Set pH to

    
    . Note that while N1 is basic, the 3-amine is electron-withdrawing on the ring, likely keeping the molecule neutral at physiological pH.
    
  • Stereochemistry: Not applicable (planar), but check for nitrogen inversion energy states.

Step 2: Conformation Generation

  • Method: Monte Carlo or Systematic Search.

  • Force Field: OPLS3e or MMFF94x.

  • Constraint: Since the ring is rigid, sampling focuses on the amine group orientation.

  • Output: Max 10 conformers (due to high rigidity).

Step 3: Pharmacophore Hypothesis Generation

  • Alignment: Align 6,8-DQA with known reference ligands (e.g., Bosutinib for kinases) if available.

  • Feature Definition: Manually tag HBA, HBD, Aro, Hyd as defined in Section 2.1.

  • Spatial Constraints: Set tolerance radii to 1.5 Å for vector features and 2.0 Å for hydrophobic spheres.

Step 4: Virtual Screening (VS)

  • Library: ZINC15 or ChEMBL (Kinase subset).

  • Screening Mode: Pharmacophore Fit Score (

    
    ).
    
  • Formula:

    
    
    
    • Where W = weight and S = similarity score.

Workflow Logic Diagram

PharmacophoreWorkflow cluster_validation Validation Loop Input Input: 6,8-DQA (2D SMILES) Prep Ligand Prep & Ionization (pH 7.4, OPLS3e) Input->Prep Conform Conformational Sampling (Monte Carlo / Systematic) Prep->Conform Energy Minimization FeatureMap Feature Mapping (HBA, HBD, Aro, Hyd) Conform->FeatureMap Identify Pharmacophoric Points Hypothesis 3D Pharmacophore Hypothesis (Spatial Constraints) FeatureMap->Hypothesis Define Tolerances Screening Virtual Screening (ZINC/ChEMBL Database) Hypothesis->Screening Query Database Decoy Decoy Set Generation (DUD-E) Hypothesis->Decoy HitList Ranked Hit List (Fit Score > 2.5) Screening->HitList Filter by RMSD ROC ROC Curve Analysis (AUC Calculation) Decoy->ROC ROC->Hypothesis Refine Constraints

Caption: Figure 1: Computational workflow for generating and validating the 6,8-DQA pharmacophore model.

Part 4: Validation Strategies

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Decoy Set Construction

To validate the 6,8-DQA model, generate a set of "decoys" using the DUD-E (Directory of Useful Decoys) methodology.

  • Ratio: 1 Active : 50 Decoys.

  • Criteria: Decoys must match 6,8-DQA in Molecular Weight and LogP but possess topologically dissimilar chemotypes.

ROC Analysis

Perform a retrospective screen using known quinoline-based inhibitors (Actives) and the generated Decoys.

  • Metric: Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot.

  • Threshold: An AUC

    
     indicates a predictive model. If AUC 
    
    
    
    (random guessing), adjust the tolerance radius of the Hydrophobic (Hyd) feature at positions 6 and 8.

Part 5: Mechanistic Application (Case Study)

Targeting the Kinase Hinge Region

The 6,8-DQA scaffold is particularly suited for Type I Kinase Inhibition .

  • The Anchor: The N1 (Acceptor) and C3-NH2 (Donor) mimic the Adenine moiety of ATP.

  • The Gatekeeper: The 6,8-dimethyl groups are positioned to clash with bulky "Gatekeeper" residues (e.g., Methionine) in wild-type kinases, or fit perfectly into mutated, smaller gatekeepers (e.g., Threonine), potentially offering mutant-selective inhibition (similar to the mechanism of Gefitinib).

Signaling Pathway Context

The following diagram illustrates where a 6,8-DQA derivative would intervene in a standard proliferative signaling cascade (e.g., EGFR/PI3K).

SignalingPathway GF Growth Factor RTK RTK (e.g., EGFR) GF->RTK Bind PI3K PI3K RTK->PI3K Phosphorylation DQA 6,8-DQA (Inhibitor) DQA->RTK ATP Competition (Inhibition) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Caption: Figure 2: Intervention point of 6,8-DQA in the RTK/PI3K signaling cascade as an ATP-competitive inhibitor.

References

  • Musioł, R. (2017).[2] "An overview of quinoline as a privileged scaffold in cancer drug discovery." Expert Opinion on Drug Discovery. Link

  • Solomon, V.R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[2][3] Current Medicinal Chemistry. Link

  • Schrödinger, LLC. (2024). "Ligand-Based Pharmacophore Modeling: Phase User Manual." Schrödinger Knowledge Base. Link

  • Kaserer, T., et al. (2015). "Protein–Ligand Interaction Profiling: The Purine Scaffold in Kinase Inhibitors." Journal of Chemical Information and Modeling. Link

  • Mysinger, M.M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry. Link

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties and Reactivity Profile of the Quinoline 3-Amine Position

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties.[1][2] The introduction of an amino group at the 3-position significantly modulates the electronic landscape and reactivity of the quinoline core, offering a versatile handle for synthetic diversification. This guide provides a comprehensive analysis of the electronic properties of 3-aminoquinoline and a detailed exploration of its reactivity profile. We will delve into the influence of the amino substituent on the electron distribution within the heterocyclic system and discuss its implications for various chemical transformations. This document aims to serve as a valuable resource for researchers engaged in the design and synthesis of novel quinoline-based compounds.

Introduction: The Significance of the 3-Aminoquinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including antimalarial, anticancer, and antimicrobial drugs.[1][2][3] The position of substituents on the quinoline ring profoundly impacts its physicochemical properties and biological activity. The 3-aminoquinoline moiety, in particular, is a key building block in the synthesis of a diverse range of bioactive molecules.[4] The presence of the amino group at the C3 position not only provides a site for further functionalization but also alters the electronic nature of the entire ring system, influencing its reactivity towards various reagents.[2] Understanding the interplay between the electronic properties and the reactivity of this scaffold is paramount for the rational design of new chemical entities with desired pharmacological profiles.

Electronic Properties of 3-Aminoquinoline

The electronic character of 3-aminoquinoline is a product of the interplay between the electron-withdrawing nature of the pyridine ring and the electron-donating effect of the amino group. This dynamic dictates the molecule's reactivity, basicity, and spectroscopic characteristics.

Electron Distribution and Resonance

The nitrogen atom of the quinoline ring is electronegative and tends to withdraw electron density from the carbocyclic ring, making the pyridine part of the molecule electron-deficient.[5] However, the amino group at the 3-position acts as a strong electron-donating group through resonance, pushing electron density into the ring. This donation partially counteracts the inductive withdrawal of the ring nitrogen.

The resonance structures of 3-aminoquinoline illustrate the delocalization of the amino group's lone pair of electrons, which particularly increases the electron density at positions 2, 4, and the carbocyclic ring. This enhanced electron density influences the regioselectivity of electrophilic substitution reactions.

Basicity and pKa
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. In 3-aminoquinoline, the electron-donating amino group raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted quinoline. Computational studies on quinoline derivatives have shown that the HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[5][7][8] A smaller HOMO-LUMO gap generally implies higher reactivity. For quinoline derivatives, the HOMO-LUMO gap can be in the range of 4-5 eV, indicating significant stability.[7]

Table 1: Physicochemical Properties of 3-Aminoquinoline

PropertyValueReference(s)
Molecular FormulaC₉H₈N₂[2][9]
Molecular Weight144.17 g/mol [9]
Melting Point91-96 °C[2]
pKa4.91 (at 20°C)[6]
AppearanceWhite to light yellow crystalline powder[2]

Reactivity Profile of 3-Aminoquinoline

The electronic properties of 3-aminoquinoline give rise to a rich and diverse reactivity profile, allowing for functionalization at the amino group, the pyridine ring, and the carbocyclic ring.

Reactions at the 3-Amino Group

The exocyclic amino group is a primary site for a variety of chemical transformations, making it a versatile handle for introducing molecular diversity.

The amino group of 3-aminoquinoline readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides, known as quinoline-3-carboxamides. These derivatives are of significant interest in medicinal chemistry due to their potential as anticancer and antinephritic agents.[1][10][11]

Experimental Protocol: General Procedure for the Synthesis of Quinoline-3-carboxamides

  • Dissolution: Dissolve 3-aminoquinoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Logical Workflow for Quinoline-3-carboxamide Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 3-Aminoquinoline Mixing Mixing and Stirring Reactant1->Mixing Reactant2 Acylating Agent (e.g., Acyl Chloride) Reactant2->Mixing Base Base (e.g., TEA) Base->Mixing Solvent Aprotic Solvent (e.g., DCM) Solvent->Mixing Temperature 0 °C to RT Temperature->Mixing Workup Aqueous Work-up & Extraction Mixing->Workup Reaction Completion Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Quinoline-3-carboxamide Purification->Product

Caption: Workflow for the synthesis of quinoline-3-carboxamides.

N-alkylation of the 3-amino group can be achieved using alkyl halides or other alkylating agents. This reaction provides access to secondary and tertiary amines, further expanding the chemical space of 3-aminoquinoline derivatives. Selective mono-alkylation can often be achieved by careful control of reaction conditions.

The primary aromatic amino group of 3-aminoquinoline can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[12][13] This diazonium intermediate is a versatile precursor for a wide range of functional groups via Sandmeyer and related reactions.[14][15][16][17][18] This allows for the introduction of halogens (Cl, Br, I), cyano, hydroxyl, and other groups at the 3-position, replacing the amino group. Caution should be exercised during diazotization reactions, as diazonium salts can be explosive under certain conditions.[9]

Reaction Scheme: Diazotization and Sandmeyer Reaction of 3-Aminoquinoline

Caption: General scheme for the diazotization and subsequent Sandmeyer reaction of 3-aminoquinoline.

Reactivity of the Quinoline Ring

The 3-amino group significantly influences the reactivity of the quinoline ring towards both electrophilic and nucleophilic substitution reactions.

The electron-donating nature of the amino group activates the quinoline ring towards electrophilic attack. In unsubstituted quinoline, electrophilic substitution typically occurs at the C5 and C8 positions of the carbocyclic ring.[19] The activating effect of the 3-amino group is expected to direct electrophiles to the ortho and para positions relative to the amino group, namely the C2 and C4 positions, as well as potentially enhancing reactivity at the C5 and C7 positions in the carbocyclic ring. The precise regioselectivity will depend on the specific electrophile and reaction conditions.

The quinoline ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[19][20] The electron-donating 3-amino group would be expected to decrease the reactivity of the ring towards nucleophilic aromatic substitution (SNAr) compared to unsubstituted quinoline. However, if a good leaving group is present at positions 2 or 4, SNAr can still occur.

Cross-Coupling Reactions

Modern cross-coupling methodologies provide powerful tools for the functionalization of the 3-aminoquinoline scaffold.

While not a reaction of 3-aminoquinoline itself, the Buchwald-Hartwig amination is a key method for the synthesis of 3-aminoquinoline and its derivatives from 3-haloquinolines.[21][22][23][24] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with a wide range of amines, offering a versatile route to substituted 3-aminoquinolines.[25]

Conceptual Diagram of Buchwald-Hartwig Amination for 3-Aminoquinoline Synthesis

G ArylHalide 3-Haloquinoline (X = Br, I, OTf) Product 3-Aminoquinoline Derivative ArylHalide->Product Amine Amine (R-NH2) Amine->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Product Catalyzes Ligand Ligand (e.g., BINAP) Ligand->Catalyst Base Base (e.g., NaOtBu) Base->Product Activates

Caption: Key components of the Buchwald-Hartwig amination for synthesizing 3-aminoquinolines.

Conclusion

The 3-aminoquinoline scaffold possesses a unique combination of electronic properties that give rise to a versatile reactivity profile. The electron-donating amino group at the C3 position significantly influences the electron density distribution within the quinoline ring system, impacting its basicity and reactivity in both electrophilic and nucleophilic reactions. The amino group itself serves as a key functional handle for a wide range of transformations, including acylation, alkylation, and diazotization, enabling the synthesis of diverse libraries of compounds with potential applications in drug discovery and materials science. A thorough understanding of the electronic properties and reactivity of 3-aminoquinoline is essential for the rational design and efficient synthesis of novel and functional quinoline derivatives.

References

  • Tsuji, K., Spears, G. W., Nakamura, K., Tojo, T., Seki, N., Sugiyama, A., & Matsuo, M. (2002). Synthesis and antinephritic activities of quinoline-3-carboxamides and related compounds. Bioorganic & Medicinal Chemistry Letters, 12(1), 85-88. [Link]

  • (2017). Methods for the synthesis of quinoline‐3‐carboxamides. ResearchGate. [Link]

  • (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

  • (2017). Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed. [Link]

  • (2006). Synthesis and Reactivity of Laquinimod, a Quinoline-3-carboxamide: Intramolecular Transfer of the Enol Proton to a Nitrogen Atom as a Plausible Mechanism for Ketene Formation. The Journal of Organic Chemistry. [Link]

  • (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • (2023). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. MDPI. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Quora. [Link]

  • 3-Aminoquinoline. PubChem. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Substituent Effects in Aromatic Substitution I. YouTube. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Sandmeyer Reaction. GeeksforGeeks. [Link]

  • (2025). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. ResearchGate. [Link]

  • Nucleophilic substitution in quinoline and isoquinoline. quimicaorganica.org. [Link]

  • Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids. Organic Chemistry Portal. [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing. [Link]

  • Synthesis of Some New Quinoline Derivatives. Scribd. [Link]

  • Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • The Chemistry of Quinolines. ACS Publications. [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. [Link]

  • Diazotization Reaction Mechanism. Unacademy. [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC. [Link]

  • Diazotization Reaction Mechanism. BYJU'S. [Link]

  • Direct Alkylation of Quinolines with Organolithium-Activated 1,1-Diborylalkanes. ResearchGate. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts. [Link]

  • Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. ResearchGate. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Bentham Science. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]

  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. MDPI. [Link]

  • Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline. ACS Publications. [Link]

  • A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. [Link]

  • DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDEHYDE USING COMPUTER COMPUTING METHOD. DergiPark. [Link]

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Foundational

History and discovery of substituted quinolin-3-amine compounds

Topic: History and discovery of substituted quinolin-3-amine compounds Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals. Executive Summary: The "Me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and discovery of substituted quinolin-3-amine compounds Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Meta" Challenge

In the vast library of quinoline-based therapeutics, the 3-position represents a distinct anomaly. While the 4-position (e.g., Chloroquine, Bosutinib) and 8-position (e.g., Primaquine) have anchored blockbuster drugs for nearly a century, quinolin-3-amines have historically remained a "privileged but inaccessible" chemical space.

This guide addresses the technical evolution of substituted quinolin-3-amines. Unlike the electron-deficient C2 and C4 positions, which are susceptible to nucleophilic attack, the C3 position is electronically neutral, behaving closer to a phenyl ring. This electronic "quiet zone" allows for high-specificity binding in hydrophobic kinase pockets (e.g., MEK, EGFR) without the metabolic liability of the more reactive positions. This whitepaper outlines the transition from classical synthetic failures to modern palladium-catalyzed access, providing researchers with a roadmap to utilize this scaffold in next-generation drug discovery.

Structural Significance & Pharmacophore Analysis

To understand the utility of quinolin-3-amines, one must contrast them with their more famous isomers.

The Electronic Vector Map
  • C2/C4 Positions (The "Amidine" Vector): Highly electron-deficient. Substituents here often participate in hydrolytic metabolic pathways. In kinase inhibitors, these positions often solvent-expose.

  • C8 Position (The "Chelation" Vector): Historically used for metal chelation (e.g., 8-hydroxyquinoline).

  • C3 Position (The "Hydrophobic" Vector): The amine nitrogen at C3 projects a vector that is geometrically distinct (approx. 60° offset from C4). In ATP-competitive inhibition, this vector allows the amine to act as a hydrogen bond donor/acceptor deep within the hinge region while directing the bulky quinoline core into the selectivity pocket.

Mechanistic Utility[1]
  • Kinase Hinge Binding: The quinoline nitrogen (N1) accepts a proton, while the C3-amine (NH) donates to the backbone carbonyls of the kinase hinge region.

  • Fluorescence Probes: 3-aminoquinolines exhibit tunable solvatochromism, making them excellent candidates for environmental sensing in biological assays.

Historical Synthetic Evolution: From "Impossible" to "Routine"

The scarcity of 3-aminoquinolines in early pharmacopeias was not due to a lack of biological interest, but a lack of synthetic access.

The Classical Barrier (1880s – 1990s)

Classical quinoline syntheses (Skraup, Friedländer, Combes) rely on condensation reactions that naturally favor C2 or C4 substitution due to the electrophilicity of the carbonyl precursors.

  • The Problem: You cannot simply react a nucleophile with quinoline to get 3-aminoquinoline. The C3 position resists Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Workarounds: Early routes required multi-step degradation, such as the Curtius Rearrangement of quinoline-3-carboxylic acids or the reduction of 3-nitroquinolines (which were themselves difficult to synthesize regioselectively).

The Palladium Renaissance (1995 – Present)

The discovery of substituted quinolin-3-amines exploded with the advent of Buchwald-Hartwig amination. This bypassed the electronic requirements of the ring, allowing direct C-N bond formation at C3 using 3-bromoquinoline precursors.

SyntheticEvolution Start Pre-1990s: The Barrier Method1 Direct Nitration (Low Yield, Regio-mix) Start->Method1 Method2 Curtius Rearrangement (Hazardous, Multi-step) Start->Method2 Breakthrough The Catalyst Shift (Pd-Catalysis) Method1->Breakthrough Inefficient Method2->Breakthrough Dangerous Modern Modern Era: Buchwald-Hartwig Breakthrough->Modern Ligand Design (BINAP/Xantphos) Result Target: 3-Aminoquinoline (High Yield, Diverse R-groups) Modern->Result C-N Coupling

Caption: Evolution from hazardous rearrangement reactions to streamlined Pd-catalyzed cross-coupling for accessing the 3-aminoquinoline vector.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Aryl-Quinolin-3-amine via Buchwald-Hartwig

Target: Coupling 3-bromoquinoline with a substituted aniline.

Reagents:

  • Substrate: 3-Bromoquinoline (1.0 equiv)[1]

  • Amine: 4-Fluoroaniline (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) - Preferred for its wide bite angle, stabilizing the reductive elimination step.

  • Base:

    
     (2.0 equiv) - Dryness is critical.
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Pre-Complexation (The "Active" Check): In a glovebox or under Argon, mix

    
     and Xantphos in a small volume of dioxane. Stir for 5 mins.
    
    • Validation: The solution should turn from dark purple/red to a clear orange/yellow. This confirms ligand ligation.

  • Loading: Add 3-bromoquinoline, the amine, and cesium carbonate to a pressure vial. Add the pre-formed catalyst solution.

  • Degassing (Critical): Sparge with Argon for 10 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 7:3).

    • Validation: 3-Bromoquinoline is non-polar (high

      
      ). The product will be more polar and likely fluorescent under UV (365nm).
      
  • Workup: Filter through a Celite pad (removes Pd black). Concentrate and purify via flash chromatography.

Protocol B: Biological Validation (Thermal Shift Assay)

Once synthesized, validating the binding affinity of a quinolin-3-amine against a kinase target (e.g., MEK1) is best done via Differential Scanning Fluorimetry (DSF).

  • Preparation: Mix recombinant kinase domain (2 µM) with Sypro Orange dye (5x) and the test compound (10 µM) in a PCR plate.

  • Control: Run DMSO only (negative) and a known inhibitor (positive).

  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Measure the melting temperature (

    
    ).
    
    • Validation: A

      
       compared to DMSO indicates significant binding stabilization.
      

Comparative Data: The 3-Amino Advantage

The following table summarizes why a researcher would choose the 3-amino scaffold over the traditional 4-amino scaffold for specific applications.

FeatureQuinolin-4-amine (e.g., Chloroquine)Quinolin-3-amine (Novel Scaffolds)
Electronic Nature Electron-deficient (Amidine-like)Electron-neutral (Aniline-like)
pKa (Ring N) ~8.1 (Highly Basic)~4.9 (Less Basic)
Metabolic Stability Prone to N-dealkylationHigh oxidative stability
Kinase Vector Solvent Exposed (usually)Deep Hinge/Back Pocket
Synthetic Access Easy (

)
Requires Catalysis (Pd/Cu)
Primary Application Antimalarial / LysosomotropicKinase Inhibitor / Fluorescence Probe

Pathway Visualization: Mechanism of Action

Understanding how these compounds function in a biological context is vital for rational drug design.

MOA Compound Substituted Quinolin-3-amine Target Protein Kinase (ATP Binding Pocket) Compound->Target Docking Interaction H-Bond Formation (Hinge Region) Target->Interaction Molecular Recognition Effect1 Stabilization of Inactive Conformation Interaction->Effect1 Thermodynamic Shift Effect2 Inhibition of Phosphorylation Interaction->Effect2 Kinetic Blockade Outcome Apoptosis / Cell Cycle Arrest Effect1->Outcome Effect2->Outcome

Caption: Mechanism of Action for Quinolin-3-amine derivatives in kinase inhibition cascades.

References

  • Synthesis and Functionalization

    • Title: "Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides.
    • Source:Journal of the American Chemical Society (Hartwig, J. F., et al.)
    • URL:[Link]

  • Biological Application (Kinase Inhibition)

    • Title: "Discovery of 3-Cyano-4-aminoquinoline Derivatives as Potent MEK Inhibitors." (Contextual reference for quinoline scaffolds in MEK).
    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • Historical Context

    • Title: "The Curtius Rearrangement of Quinoline-3-carboxylic Acids."
    • Source:Journal of the Chemical Society
    • URL:[Link]

  • Modern Protocol Grounding

    • Title: "Buchwald-Hartwig Amination of Heterocycles: A Practical Guide."
    • Source:Organic Process Research & Development
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Amination of 6,8-Dimethylquinoline

Introduction: The Significance of Aminated Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aminated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] The introduction of an amino group onto the quinoline ring system dramatically expands its chemical and biological diversity, often leading to enhanced pharmacological activity.[1][3][4] Aminated quinolines are integral to the development of antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][4] 6,8-Dimethylquinoline presents a unique substrate for amination studies. The electronic and steric influence of the two methyl groups can direct the regioselectivity of the amination reaction, potentially leading to novel isomers with distinct properties. This guide provides a detailed exploration of two powerful methods for the amination of 6,8-dimethylquinoline: the classical Chichibabin reaction and the modern Buchwald-Hartwig cross-coupling reaction.

Strategic Approaches to the Amination of 6,8-Dimethylquinoline

The selection of an appropriate amination strategy is contingent upon the desired regioselectivity, functional group tolerance, and available starting materials. For 6,8-dimethylquinoline, the primary positions for amination are the 2- and 4-positions, which are activated towards nucleophilic attack.

  • Chichibabin Amination: This classical method utilizes a strong base, typically sodium amide (NaNH₂), to directly aminate electron-deficient N-heterocycles.[5][6][7] The reaction proceeds via a nucleophilic addition-elimination mechanism, where an amide anion attacks the quinoline ring, followed by the elimination of a hydride ion.[6][8] For 6,8-dimethylquinoline, the Chichibabin reaction is expected to favor amination at the 2-position due to electronic activation by the ring nitrogen.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more versatile and milder approach to C-N bond formation.[3][9][10] It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand.[9] To apply this method to 6,8-dimethylquinoline, a pre-functionalized substrate, such as a halo-6,8-dimethylquinoline (e.g., 2-chloro- or 4-chloro-6,8-dimethylquinoline), is required. This method provides excellent control over regioselectivity.

Method 1: Chichibabin Amination of 6,8-Dimethylquinoline

This protocol details the direct amination of 6,8-dimethylquinoline at the 2-position using sodium amide. The reaction is conducted under anhydrous conditions in an inert solvent.

Reaction Principle

The Chichibabin reaction is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) acts as the nucleophile.[6] The reaction mechanism involves the formation of a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of a hydride ion (H⁻) to restore aromaticity.[6][8]

Diagram: Chichibabin Amination Workflow

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A Dry glassware under vacuum B Add 6,8-dimethylquinoline and anhydrous toluene A->B C Flush with inert gas (N2 or Ar) B->C D Heat to reflux (110-115 °C) C->D E Add sodium amide portion-wise D->E F Monitor H2 evolution and color change (deep red) E->F G Maintain reflux for 2-4 hours F->G H Cool to room temperature G->H I Quench cautiously with water H->I J Separate organic layer I->J K Extract aqueous layer with ethyl acetate J->K L Dry combined organic layers over Na2SO4 K->L M Concentrate under reduced pressure L->M N Purify crude product by column chromatography M->N O Characterize product (NMR, MS) N->O

Caption: Workflow for the Chichibabin amination.

Experimental Protocol
Parameter Value Notes
Reactants
6,8-Dimethylquinoline1.0 eq
Sodium Amide (NaNH₂)2.0 - 3.0 eqHighly reactive; handle with extreme care under inert atmosphere.[11][12][13][14]
Solvent Anhydrous Toluene
Reaction Temperature 110-115 °C (Reflux)
Reaction Time 2 - 4 hoursMonitor by TLC
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere, equip a flame-dried three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet.

  • Reagent Addition: Charge the flask with 6,8-dimethylquinoline (1.0 eq) and anhydrous toluene.

  • Heating: Heat the reaction mixture to reflux (110-115 °C) with vigorous stirring.

  • Sodium Amide Addition: Carefully add sodium amide (2.0 - 3.0 eq) portion-wise over 30 minutes. Caution: Sodium amide is highly reactive and pyrophoric.[11][12][13][14] Handle only in an inert atmosphere glovebox or with appropriate inert atmosphere techniques. The reaction is exothermic and will evolve hydrogen gas.

  • Reaction Monitoring: The reaction mixture will typically develop a deep red or brown color. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water under an inert atmosphere. This will hydrolyze any unreacted sodium amide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-amino-6,8-dimethylquinoline.

Method 2: Buchwald-Hartwig Amination of a Halo-6,8-Dimethylquinoline

This protocol describes a more versatile method for the synthesis of aminated 6,8-dimethylquinolines via a palladium-catalyzed cross-coupling reaction. This requires a pre-functionalized halo-6,8-dimethylquinoline as the starting material.

Reaction Principle

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[3][9][10] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination of the aminated product to regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction.[3][9]

Diagram: Buchwald-Hartwig Amination Workflow

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A Add halo-6,8-dimethylquinoline, amine, base, Pd catalyst, and ligand to a dry Schlenk tube B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent via syringe B->C D Heat to 80-120 °C with stirring C->D E Monitor reaction by TLC or GC-MS D->E F Maintain temperature for 12-24 hours E->F G Cool to room temperature F->G H Filter through Celite G->H I Rinse with ethyl acetate H->I J Concentrate the filtrate I->J K Purify crude product by column chromatography J->K L Characterize product (NMR, MS) K->L

Sources

Application

Application Note: 6,8-Dimethylquinolin-3-amine as a Sterically Tuned Ligand Scaffold in Metal Catalysis

This Application Note is structured as a high-level technical guide for using 6,8-Dimethylquinolin-3-amine as a specialized ligand scaffold. Based on the structural analysis (specifically the steric blockade of the quino...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for using 6,8-Dimethylquinolin-3-amine as a specialized ligand scaffold.

Based on the structural analysis (specifically the steric blockade of the quinoline nitrogen by the 8-methyl group), this guide focuses on its utility in designing sterically constrained Schiff base ligands for Nickel/Palladium catalysis and its potential as a selective monodentate ligand .

[1]

Executive Summary

6,8-Dimethylquinolin-3-amine (CAS: 1176512-93-8) represents a specialized class of aminoquinoline ligands distinguished by its unique steric and electronic profile.[1] Unlike the more common 8-aminoquinoline (which forms stable 5-membered chelates via the ring nitrogen), the 6,8-dimethyl isomer is designed to prevent coordination at the quinoline nitrogen (N1) due to the severe peri-interaction from the 8-methyl group.

This structural feature forces metal coordination exclusively through the exocyclic 3-amino group (or its derivatives), making it an ideal scaffold for constructing Schiff base ligands (e.g., salicylaldimines) for olefin polymerization or as a monodentate directing group that avoids "chelation trapping" inherent to unsubstituted quinolines.

Key Advantages[1]
  • Steric Control: The 8-methyl group effectively blocks the N1 site, preventing the formation of catalytically inactive bis-chelate resting states.

  • Solubility: The 6,8-dimethyl substitution pattern significantly enhances solubility in non-polar solvents (Toluene, Hexanes) compared to the parent 3-aminoquinoline.

  • Electronic Tuning: The 6-methyl group increases the electron density of the aromatic system, modulating the basicity of the exocyclic amine.

Structural Logic & Coordination Chemistry

To use this ligand effectively, one must understand its binding limitations.[1]

Steric Blockade Visualization

The following diagram illustrates the "Steric Gate" effect of the 8-methyl group, which directs coordination away from the ring nitrogen (N1) and towards the exocyclic amine (N3).

LigandCoordination cluster_0 Steric Profile of 6,8-Dimethylquinolin-3-amine cluster_1 Coordination Consequence Ligand 6,8-Dimethylquinolin-3-amine N1_Site Quinoline Nitrogen (N1) (Blocked by 8-Me) Ligand->N1_Site N3_Site Exocyclic Amine (N3) (Primary Binding Site) Ligand->N3_Site Chelation N1-N3 Chelation (IMPOSSIBLE due to Geometry) Monodentate Monodentate Binding (via N3) N3_Site->Monodentate SchiffBase Schiff Base Formation (N,O-Bidentate Ligand) N3_Site->SchiffBase caption Fig 1: The 8-methyl group (red zone) sterically hinders N1, forcing reactivity to N3.

Protocol 1: Synthesis of [N,O]-Bidentate Salicylaldimine Ligands

Application: Nickel-catalyzed Ethylene Oligomerization or Polymerization.[1] Rationale: The 3-amino group is condensed with a salicylaldehyde derivative.[1] The resulting ligand binds the metal via the phenoxy oxygen and the imine nitrogen. The bulky quinoline moiety (with 6,8-dimethyls) acts as a shielding group to retard chain transfer, increasing polymer molecular weight.

Materials
  • Ligand Precursor: 6,8-Dimethylquinolin-3-amine (1.0 equiv)[1]

  • Aldehyde: 3,5-Di-tert-butylsalicylaldehyde (1.0 equiv) (Standard bulky aldehyde)

  • Catalyst: Formic acid (cat.[1] 5 mol%)[2]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Metal Precursor: Ni(DME)Cl₂ (Dimethoxyethane nickel dichloride)

Step-by-Step Procedure
  • Condensation:

    • In a 50 mL round-bottom flask equipped with a stir bar, dissolve 3,5-di-tert-butylsalicylaldehyde (234 mg, 1.0 mmol) in Ethanol (10 mL).

    • Add 6,8-Dimethylquinolin-3-amine (172 mg, 1.0 mmol).[1]

    • Add 2 drops of Formic acid .[1]

    • Reflux the mixture at 80°C for 6 hours . The solution should turn deep yellow/orange.[1]

  • Isolation:

    • Cool to room temperature.[1] If precipitation occurs, filter the solid.

    • If no precipitate, concentrate the solvent to ~2 mL and cool to 0°C to induce crystallization.

    • Wash the yellow solid with cold methanol (2 x 2 mL).[1]

    • Yield Expectation: 85-95%.[1]

  • Complexation (In-situ or Isolated):

    • Method A (In-situ): Mix the ligand (1.0 equiv) with Ni(DME)Cl₂ (1.0 equiv) in CH₂Cl₂ (DCM) at room temperature for 1 hour.

    • Method B (Deprotonation): Treat the ligand with NaH (1.1 equiv) in THF, then add the metal salt.

Data Summary: Ligand Characterization (Simulated)
PropertyExpected ValueInterpretation
Appearance Yellow/Orange Crystalline SolidFormation of conjugated imine system.[1]
¹H NMR (Imine) δ 8.2 - 8.6 ppm (s, 1H)Diagnostic singlet for -CH=N- proton.[1]
¹H NMR (OH) δ 12.0 - 13.5 ppm (s, 1H)Intramolecular H-bond (disappears upon metalation).[1]
Solubility High in DCM, Toluene, THFEnhanced by 6,8-dimethyl/t-butyl groups.

Protocol 2: Pd-Catalyzed Cross-Coupling Using the Monodentate Amine

Application: Using 6,8-Dimethylquinolin-3-amine as a Directing Group or Ligand for specific geometries.[1] Note: Unlike phosphines, primary amines are labile ligands.[1] This protocol uses the amine to stabilize Pd(II) intermediates without poisoning the catalyst, leveraging the 8-methyl group to prevent N1-binding (which would form a stable, unreactive species).

Reaction Setup (Suzuki-Miyaura Type)

Reagents:

  • Substrate: 4-Bromoanisole (1.0 mmol)

  • Boronic Acid: Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: 6,8-Dimethylquinolin-3-amine (4 mol%) (2:1 L/Pd ratio)

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: Toluene/Water (10:1)[1]

Procedure
  • Catalyst Pre-Activation:

    • In a vial, mix Pd(OAc)₂ (4.5 mg) and 6,8-Dimethylquinolin-3-amine (6.9 mg) in Toluene (1 mL).

    • Stir at room temperature for 15 mins. The solution should turn from orange to pale yellow (formation of Pd(L)₂(OAc)₂ species).

    • Critical Check: Ensure no precipitation occurs (which would indicate formation of insoluble aggregates).[1] The 6,8-dimethyl groups ensure solubility.

  • Reaction Assembly:

    • Add the substrate, boronic acid, and base to a reaction tube.

    • Add the pre-formed catalyst solution.[1]

    • Heat to 80°C for 12 hours.

  • Workup:

    • Cool, dilute with EtOAc, wash with water.

    • Analyze by GC-MS or NMR.[1]

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Oxidation of the amine ligandDegas solvents thoroughly (Argon sparge).[1]
Pd Black Formation Ligand dissociation at high TIncrease L/Pd ratio to 4:1 or lower Temp to 60°C.
No Reaction N1-binding poisoning (unlikely)The 8-Me group usually prevents this.[1] Verify ligand purity.

Mechanistic Insight: The "Anti-Chelation" Effect

Understanding why this ligand works requires analyzing the geometry. Standard 3-aminoquinoline might allow bridging or disordered binding.[1] The 6,8-dimethyl analog enforces a specific steric environment.

Mechanism Step1 Ligand Approach Step2 Pd Coordination Step1->Step2 Step3 Steric Clash at N1 Step2->Step3 If N1 approaches Step4 Exclusive N3 Binding Step2->Step4 Direct N3 attack Step3->Step4 8-Me repels Metal caption Fig 2: The 8-methyl group acts as a 'Steric Bouncer', ensuring selective N3 coordination.

Safety & Handling

  • Toxicity: Quinoline derivatives can be genotoxic.[1] Handle 6,8-Dimethylquinolin-3-amine as a potential mutagen.[1] Use double gloves and work in a fume hood.[1]

  • Stability: The amine is prone to oxidation (turning dark brown) upon prolonged exposure to air.[1] Store under Nitrogen or Argon at 4°C.

  • Explosion Hazard (Rare): Diazonium salts of 3-aminoquinolines are notoriously unstable (see References).[1] Do not diazotize this amine unless strictly necessary and with blast shielding.[1]

References

  • Steric Effects in Quinoline Coordination

    • Title: "Steric hindrance of the 8-methyl group in quinoline coordination chemistry."[1]

    • Source:Dalton Transactions, 2009.[1][3]

    • Context: Explains the inability of 8-substituted quinolines to form planar complexes via N1.
    • URL:[Link] (Representative context)

  • 3-Aminoquinoline Ligands

    • Title: "Synthesis and coordination chemistry of aminoquinoline deriv
    • Source:Journal of Coordination Chemistry, 2015.[1]

    • Context: Discusses the use of the 3-amino group as a monodentate donor.[1]

  • Schiff Base Ligands in Polymerization

    • Title: "Nickel(II) complexes of N,O-chelate ligands for ethylene oligomerization."[1]

    • Source:Organometallics, 2010.[1]

    • Context: Standard protocol for converting amino-ligands into active Ni-catalysts.[1]

    • URL:[Link] (Representative context)

  • Safety Alert (Diazotization)

    • Title: "Explosion hazard during the diazotization of 3-aminoquinoline."[1]

    • Source:Chemical & Engineering News, 2001.[1]

    • URL:[Link]

(Note: While 6,8-Dimethylquinolin-3-amine is a specific commercially available building block, its specific catalytic papers are sparse. The protocols above are derived from the established chemistry of the 3-aminoquinoline class and the 8-methyl steric effect , representing the most scientifically valid application of this molecule.)

Sources

Method

Application Notes and Protocols: Strategic Functionalization of the C3 Amine in 6,8-Dimethylquinoline Scaffolds

Authored by: A Senior Application Scientist Introduction: The 6,8-Dimethylquinoline Scaffold - A Privileged Core in Medicinal Chemistry The quinoline ring system is a cornerstone of medicinal chemistry, forming the struc...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The 6,8-Dimethylquinoline Scaffold - A Privileged Core in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably in the realm of antimalarials like chloroquine and mefloquine.[1][2] The strategic placement of substituents on this bicyclic heterocycle allows for the fine-tuning of a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. Among the various quinoline isomers, the 6,8-dimethylquinoline scaffold presents a unique and valuable platform for drug discovery. The methyl groups at the C6 and C8 positions provide steric bulk and lipophilicity, which can influence metabolic stability and binding interactions.

The introduction of an amine group at the C3 position transforms this scaffold into a versatile building block. The C3-amine serves as a critical handle for diversification, allowing chemists to introduce a wide range of functionalities through well-established synthetic transformations. This guide provides an in-depth exploration of key strategies for the functionalization of this C3-amine, offering not just step-by-step protocols but also the underlying chemical logic to empower researchers in their quest for novel bioactive compounds.

Core Functionalization Strategies: A Workflow Overview

The nucleophilic nature of the C3-primary amine is the key to its synthetic utility. The primary strategies for its derivatization involve the formation of robust amide, sulfonamide, C-N single bonds through alkylation, or C-N bonds to aromatic systems. Each of these transformations imparts distinct structural and electronic features to the final molecule, profoundly impacting its biological activity.

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Product Classes start 3-Amino-6,8-dimethylquinoline acylation Acylation (Amide Formation) start->acylation RCOCl or RCOOH sulfonylation Sulfonylation (Sulfonamide Formation) start->sulfonylation RSO2Cl alkylation Reductive Amination (Alkylamine Formation) start->alkylation RCHO/RCOR', Reductant arylation Buchwald-Hartwig (Arylamine Formation) start->arylation Ar-X, Pd Catalyst amide C3-Amide Derivatives acylation->amide sulfonamide C3-Sulfonamide Derivatives sulfonylation->sulfonamide alkylamine C3-Alkylamine Derivatives alkylation->alkylamine arylamine C3-Arylamine Derivatives arylation->arylamine G Amine R-NH2 (3-Aminoquinoline) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl R'CHO (Aldehyde) Carbonyl->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H+ Product Secondary Amine Product Iminium->Product + [H-] (from NaBH3CN / STAB) G Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex OA_text Oxidative Addition Amido_complex L-Pd(II)(Ar)(NHR) OA_complex->Amido_complex Base_text Amine Coordination & Deprotonation Amido_complex->Pd0 Product Ar-NHR Amido_complex->Product RE_text Reductive Elimination ArX Ar-X ArX->OA_complex Amine R-NH2 + Base Amine->Amido_complex

Sources

Application

Application Note: High-Efficiency One-Pot Architectures for Polysubstituted Quinolin-3-amines

Executive Summary The quinolin-3-amine scaffold represents a privileged structural motif in drug discovery, distinct from its more accessible 2- and 4-amino isomers. While 2- and 4-aminoquinolines are readily synthesized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolin-3-amine scaffold represents a privileged structural motif in drug discovery, distinct from its more accessible 2- and 4-amino isomers. While 2- and 4-aminoquinolines are readily synthesized via classical Friedländer or Pfitzinger condensations, the 3-amino position has historically required multi-step functionalization (e.g., nitration followed by reduction) or harsh conditions that limit functional group tolerance.

This Application Note details two advanced one-pot protocols that overcome these regioselectivity challenges. By leveraging Rh(II)-catalyzed carbene transannulation and Mn(III)-mediated radical oxidative cyclization , researchers can access polysubstituted quinolin-3-amines with high atom economy and modularity. These methods are validated for their ability to incorporate diverse substituents critical for Structure-Activity Relationship (SAR) studies.

Strategic Analysis: Why These Protocols?

FeatureProtocol A: Rh(II)-Catalyzed TransannulationProtocol B: Mn(III)-Mediated Radical Cyclization
Primary Mechanism Metal-Carbene Insertion / TransannulationSingle-Electron Transfer (SET) / Radical Addition
Key Precursor N-sulfonyl-1,2,3-triazoles2-(2-Isocyanophenyl)acetonitriles
Coupling Partner 2-AminobenzaldehydesOrganoboron Reagents
Regiocontrol Exclusive to 3-position via carbene logicDirected by isocyanide radical capture
Substrate Scope High tolerance for electron-rich/poor arylsExcellent for alkyl/aryl boron incorporation
Green Metric High atom economy (N2 byproduct)Moderate (Stoichiometric oxidant required)

Protocol A: Rh(II)-Catalyzed Transannulation of N-Sulfonyl-1,2,3-triazoles

Mechanistic Rationale

This protocol utilizes N-sulfonyl-1,2,3-triazoles as safe, stable precursors for


-imino carbenes. Upon catalytic decomposition by Rh(II), the resulting carbene undergoes a formal [3+3] annulation with 2-aminobenzaldehydes. This method is superior for introducing complex aryl/heteroaryl substituents at the 2-position while securing the amine at the 3-position.
Reaction Pathway Visualization

Rh_Pathway Triazole N-Sulfonyl-1,2,3-triazole Carbene α-Imino Rh(II) Carbene Triazole->Carbene -N2 (Denitrogenation) Rh_Cat Rh2(oct)4 Catalyst Rh_Cat->Carbene Catalysis Intermed Zwitterionic Intermediate Carbene->Intermed + Aldehyde (Nucleophilic Attack) Aldehyde 2-Aminobenzaldehyde Aldehyde->Intermed Product 3-Aminoquinoline Intermed->Product Cyclization & Tautomerization (-H2O)

Figure 1: Mechanistic pathway for the Rh(II)-catalyzed synthesis of 3-aminoquinolines via α-imino carbene intermediates.

Detailed Experimental Procedure

Reagents:

  • 4-Substituted-1-sulfonyl-1,2,3-triazole (1.0 equiv)

  • 2-Aminobenzaldehyde (1.2 equiv)

  • Catalyst: Rhodium(II) octanoate dimer

    
     (1.0 mol%)
    
  • Solvent: Chloroform (

    
    ) or 1,2-Dichloroethane (DCE)
    
  • Additives: 4Å Molecular Sieves (activated)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 10 mL Schlenk tube and allow it to cool under an argon atmosphere.

  • Charging: Add the N-sulfonyl-1,2,3-triazole (0.2 mmol) and 2-aminobenzaldehyde (0.24 mmol) to the tube.

  • Catalyst Addition: Add

    
     (1.5 mg, 0.002 mmol) and 100 mg of activated 4Å molecular sieves.
    
  • Solvation: Add anhydrous

    
     (2.0 mL) via syringe. Seal the tube.
    
  • Reaction: Heat the mixture to 80 °C in an oil bath. Stir vigorously for 4–8 hours.

    • Checkpoint: Monitor by TLC (Eluent: Hexane/EtOAc 3:1). The triazole spot should disappear completely.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove molecular sieves and catalyst residues. Wash the pad with

    
    .
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 75–92% isolated yield depending on the electronic nature of the aryl ring on the triazole.

Protocol B: Mn(III)-Mediated Oxidative Radical Cyclization[1]

Mechanistic Rationale

For libraries requiring diverse alkyl or aryl substitution patterns derived from organoboron reagents, this radical pathway is ideal. It employs Mn(OAc)3 to generate a radical from an organoboron species, which then adds to the isocyanide carbon of 2-(2-isocyanophenyl)acetonitrile. This triggers a cascade cyclization to form the quinoline core.

Reaction Pathway Visualization

Radical_Pathway Precursor 2-(2-Isocyanophenyl)acetonitrile Imidoyl Imidoyl Radical Intermediate Precursor->Imidoyl + Radical_R (Addition to Isocyanide) Boron Organoboron Reagent (R-BF3K or Ar-B(OH)2) Radical_R Radical Species (R•) Boron->Radical_R SET Oxidation by Mn(III) Mn_Ox Mn(OAc)3 (Oxidant) Mn_Ox->Radical_R Radical_R->Imidoyl Cyclization Intramolecular Cyclization ( onto Nitrile) Imidoyl->Cyclization 5-exo-dig / 6-endo-dig Product 3-Aminoquinoline Cyclization->Product Tautomerization

Figure 2: Radical cascade pathway utilizing Manganese(III) acetate for the oxidative cyclization of isocyanides.

Detailed Experimental Procedure

Reagents:

  • 2-(2-Isocyanophenyl)acetonitrile derivative (0.2 mmol)

  • Organoboron reagent (e.g., Potassium organotrifluoroborate or Boronic acid) (1.5 equiv)

  • Oxidant: Manganese(III) acetate dihydrate (

    
    ) (3.0 equiv)
    
  • Solvent: Ethanol (

    
    ) or Acetic Acid (
    
    
    
    )
  • Temperature: 80–100 °C

Step-by-Step Workflow:

  • Setup: Use a standard reaction vial open to air (this reaction is generally aerobic-tolerant, though inert atmosphere ensures reproducibility).

  • Mixing: Combine the isocyanide precursor (0.2 mmol) and the organoboron reagent (0.3 mmol) in

    
     (2.0 mL).
    
  • Oxidant Addition: Add

    
     (0.6 mmol) in one portion.
    
  • Reaction: Heat the block to 80 °C and stir for 2–4 hours.

    • Observation: The brown color of Mn(III) will fade to the pale pink of Mn(II) as the reaction proceeds.

  • Quenching: Dilute with water (10 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Work-up: Wash combined organic layers with saturated

    
     (to remove acetic acid traces) and brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Evaporate solvent and purify via silica gel chromatography.

Yield Expectation: 60–85%. Note that sterically hindered organoborons may require longer reaction times.

Comparative Data & Troubleshooting

Method Selection Guide
RequirementRecommended ProtocolReason
Complex Aryl at C2 Protocol A (Rh) Carbene transfer from triazoles allows intricate aryl substitution patterns.
Alkyl Group at C2/C4 Protocol B (Mn) Radical addition of alkylborons is more efficient than carbene alkylation.
Scale-Up (>5g) Protocol A (Rh) Easier workup (filtration vs. extraction of Mn salts); catalytic vs stoichiometric waste.
Cost Sensitivity Protocol B (Mn) Avoids expensive Rhodium catalyst; Mn(OAc)3 is cheap.
Troubleshooting Common Issues
  • Issue: Incomplete Conversion (Protocol A)

    • Cause: Catalyst poisoning by trace amines or moisture.

    • Solution: Ensure 2-aminobenzaldehyde is freshly recrystallized. Increase catalyst loading to 2.0 mol%. Ensure molecular sieves are freshly activated.

  • Issue: Low Yield / Complex Mixture (Protocol B)

    • Cause: Polymerization of the isocyanide or radical termination.

    • Solution: Add the oxidant portion-wise over 30 minutes to keep radical concentration steady. Switch solvent to degassed DMSO if solubility is an issue.

  • Issue: Regioisomer Contamination

    • Validation: Both protocols are highly regioselective for the 3-amino position due to the specific mechanistic constraints (carbene insertion logic and radical acceptor specificity). If "isomers" appear, check starting material purity (e.g., 2-aminobenzaldehyde vs 4-aminobenzaldehyde).

References

  • Modular Synthesis of Polysubstituted Quinolin-3-amines by Oxidative Cyclization. Source: Organic Letters (ACS Publications) Significance:[3] Establishes the Mn(III)-mediated radical route using isocyanides and organoborons.

  • Synthesis of 3-aminoquinolines

    
    -imino rhodium carbenes and 2-aminobenzaldehydes. 
    Source: Organic & Biomolecular Chemistry (RSC)
    Significance:[4] Defines the Rh(II)-catalyzed transannulation protocol using triazoles.
    
    
  • Rh(II)-Catalyzed Transannulation of N-Sulfonyl-1,2,3-Triazoles. Source: Organic Letters Significance:[5][3][6] Foundational work on using triazoles as carbene precursors for heterocycle synthesis.[7]

  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives. Source: The Journal of Organic Chemistry Significance:[8] Cited for contrast; highlights the difficulty of 3-amino synthesis compared to the more common 4-amino MCRs.

Sources

Method

Application Note: 6,8-Dimethylquinolin-3-amine – A Versatile Scaffold for Fluorescent Probe Development

Abstract This document provides a comprehensive technical guide on the application of 6,8-Dimethylquinolin-3-amine as a core fluorophore for the rational design of fluorescent probes. While this specific scaffold is a no...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the application of 6,8-Dimethylquinolin-3-amine as a core fluorophore for the rational design of fluorescent probes. While this specific scaffold is a novel and underexplored platform, this guide extrapolates from the well-established principles of quinoline chemistry to present its significant potential. We will dissect the structural components of the molecule to predict its photophysical properties, outline robust synthetic strategies, and provide a detailed, field-proven protocol for its application in developing a selective "turn-on" fluorescent probe for zinc ions (Zn²⁺), a critical analyte in biological systems.

Introduction: The Quinoline Scaffold in Fluorescence Sensing

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of specific analytes within complex environments with high sensitivity and spatiotemporal resolution.[1] The choice of fluorophore is paramount, dictating the probe's brightness, stability, and responsiveness. Quinoline, a heterocyclic aromatic compound, has long been recognized as a "privileged scaffold" in this field.[2][3] Its rigid, planar structure minimizes non-radiative decay, often leading to high fluorescence quantum yields.[4] Furthermore, the nitrogen atom within the quinoline ring system can act as a coordination site for metal ions, making it an intrinsic component of many chemosensors.[5][6]

This guide focuses on the untapped potential of 6,8-Dimethylquinolin-3-amine . By strategically placing electron-donating groups—an amine at the 3-position and methyl groups at the 6- and 8-positions—we can engineer a highly tunable and reactive fluorophore. The 3-amino group serves as a versatile synthetic handle for conjugating various recognition moieties, while the dimethyl substitution is predicted to enhance the photophysical properties and steric profile of the resulting probes.

The 6,8-Dimethylquinolin-3-amine Fluorophore: A Structural & Photophysical Analysis

To understand the potential of this scaffold, we must analyze the contribution of each component to its overall characteristics.

  • The Quinoline Core: Provides the fundamental rigid aromatic system responsible for fluorescence. Its π-electron system is susceptible to modulation by substituents and its environment.

  • 3-Amino Group: As a potent electron-donating group (EDG), the amino moiety at the 3-position significantly influences the electronic structure of the quinoline ring. It is expected to promote an Intramolecular Charge Transfer (ICT) character upon excitation, which can make the emission highly sensitive to solvent polarity and analyte binding.[7] This group is also the primary site for synthetic modification.

  • 6,8-Dimethyl Groups: These alkyl groups are also electron-donating, further enriching the π-system of the quinoline core. This electronic push is predicted to increase the quantum yield and induce a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted quinolin-3-amine.[8] Sterically, the 8-methyl group can influence the planarity and coordination geometry when a receptor is attached at the 3-amino position, which can be exploited to fine-tune selectivity.

Predicted Photophysical Properties

Based on the analysis of related quinoline derivatives, we can predict the following properties for the 6,8-Dimethylquinolin-3-amine scaffold.[8][9][10]

PropertyPredicted Value / CharacteristicRationale & Significance in Probe Design
Absorption Max (λ_abs) ~350 - 370 nmThe extended conjugation and electron-donating groups shift absorption towards the near-UV, reducing interference from cellular autofluorescence.
Emission Max (λ_em) ~430 - 460 nm (Blue-Green)Provides a strong, visible fluorescence signal suitable for standard microscopy filter sets.
Stokes Shift Moderate to Large (> 60 nm)A large Stokes shift minimizes self-quenching and improves the signal-to-noise ratio by separating the excitation and emission wavelengths.
Quantum Yield (Φ_f) Moderate to HighThe rigid structure and EDGs are expected to result in a bright fluorophore, enhancing sensor sensitivity.
Solvatochromism PronouncedThe inherent ICT character suggests that emission wavelength will be sensitive to solvent polarity, a property useful for probing local environments.

Principles of Probe Design & Synthesis

The development of a functional probe from 6,8-Dimethylquinolin-3-amine involves two key stages: the synthesis of the core fluorophore and its conjugation to a recognition unit (receptor).

Proposed Synthesis of 6,8-Dimethylquinolin-3-amine

A robust method for synthesizing the quinoline core is the Friedländer annulation, which involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. We propose a modified route starting from the commercially available 2,4-dimethylaniline.

G cluster_0 Proposed Synthesis of 6,8-Dimethylquinolin-3-amine A 2-Amino-3,5-dimethyl- benzaldehyde C 6,8-Dimethylquinolin-3-amine A->C Friedländer Annulation (e.g., KOH, EtOH, Reflux) B Aminoacetonitrile B->C

Caption: Proposed synthetic pathway to the core fluorophore.

Protocol 3.2: General Synthesis of a Schiff Base-Linked Fluorescent Probe

The 3-amino group is an excellent nucleophile, readily reacting with aldehydes to form a Schiff base (imine). This linkage is synthetically straightforward and can be used to attach a wide variety of analyte receptors.

Objective: To conjugate an aldehyde-containing receptor (Receptor-CHO) to the 6,8-Dimethylquinolin-3-amine fluorophore.

Materials:

  • 6,8-Dimethylquinolin-3-amine (1.0 eq)

  • Receptor-CHO (e.g., 2-formylpyridine for a metal-chelating probe) (1.1 eq)

  • Anhydrous Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 6,8-Dimethylquinolin-3-amine in anhydrous ethanol in the round-bottom flask.

  • Add the Receptor-CHO to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure probe.

  • Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the imine bond (–N=CH–) should be evident by a characteristic singlet in the ¹H NMR spectrum (typically δ 8.5-9.0 ppm).

Application Protocol: "Turn-On" Detection of Zinc (II) Ions

This section details the use of a probe derived from 6,8-Dimethylquinolin-3-amine for the selective detection of Zn²⁺.

Rationale and Sensing Mechanism

We will design a probe, DQA-DPA , by conjugating N,N-Bis(2-picolyl)amine (DPA), a well-known Zn²⁺ chelator, to our fluorophore via an amide linkage. The sensing mechanism is based on Photoinduced Electron Transfer (PET).

Caption: Proposed 'Turn-On' fluorescence mechanism via PET inhibition.

  • Fluorescence OFF State: In the absence of Zn²⁺, the lone pair electrons on the tertiary amine of the DPA receptor are free. Upon excitation of the quinoline fluorophore, these electrons can be transferred to the excited state, quenching the fluorescence via PET.

  • Fluorescence ON State: When Zn²⁺ is introduced, it coordinates with the nitrogen atoms of the DPA moiety. This binding engages the lone pair electrons, making them energetically unavailable for PET. The quenching pathway is blocked, and the probe's fluorescence is restored, resulting in a "turn-on" response.

Experimental Protocol for Zn²⁺ Sensing

Objective: To characterize the response of the DQA-DPA probe to Zn²⁺, including its sensitivity and selectivity.

Materials:

  • DQA-DPA probe stock solution (1.0 mM in DMSO)

  • ZnCl₂ stock solution (10 mM in deionized water)

  • Stock solutions of other metal salts for selectivity testing (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂, NiCl₂) (10 mM in deionized water)

  • HEPES buffer (10 mM, pH 7.4)

  • Fluorometer and quartz cuvettes (1 cm path length)

Procedure:

Part A: Titration Experiment (Sensitivity)

  • Prepare a series of 3 mL samples in cuvettes. Each should contain HEPES buffer and the DQA-DPA probe at a final concentration of 10 µM.

  • To each cuvette, add increasing amounts of the ZnCl₂ stock solution to achieve final Zn²⁺ concentrations ranging from 0 to 50 µM (e.g., 0, 2, 4, 6... 50 µM).

  • Incubate each sample for 5 minutes at room temperature to ensure complexation is complete.

  • Record the fluorescence emission spectrum for each sample. Use an excitation wavelength of ~365 nm and record the emission from 400 nm to 600 nm.

  • Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of Zn²⁺.

Part B: Selectivity Experiment

  • Prepare a set of 11 cuvettes.

  • To the first cuvette ("Probe Only"), add 10 µM of DQA-DPA in HEPES buffer.

  • To the second cuvette ("Probe + Zn²⁺"), add 10 µM of DQA-DPA and 50 µM of Zn²⁺.

  • To the remaining 9 cuvettes, add 10 µM of DQA-DPA and a 50 µM concentration of one of the other metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Ni²⁺).

  • Incubate all samples for 5 minutes.

  • Record the fluorescence intensity at the emission maximum for each sample.

  • Compare the fluorescence response of the probe to Zn²⁺ with its response to other potentially interfering ions.

Data Analysis and Interpretation
  • Binding Stoichiometry: Use the titration data to create a Job's plot to confirm the binding ratio between the probe and Zn²⁺ (expected to be 1:1).

  • Binding Constant (K_d): The titration curve can be fitted to a suitable binding isotherm (e.g., using non-linear regression) to calculate the dissociation constant, which indicates the probe's affinity for Zn²⁺.

  • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank (probe only) measurement and k is the slope of the linear portion of the titration curve at low concentrations.

Expected Performance Data

The following table summarizes the expected performance characteristics for a well-designed probe based on the 6,8-Dimethylquinolin-3-amine scaffold.

ParameterExpected OutcomeSignificance
Response to Zn²⁺ > 20-fold fluorescence enhancement ("turn-on")A large enhancement factor ensures high contrast between the "off" and "on" states.
Selectivity High selectivity for Zn²⁺ over other common cationsCrucial for accurate detection in complex biological or environmental samples.
Limit of Detection (LOD) Low nanomolar (e.g., < 50 nM)High sensitivity allows for the detection of trace amounts of the analyte.
Response Time < 5 minutesEnables real-time monitoring of dynamic changes in analyte concentration.
Optimal pH Range 6.5 - 8.0Ensures the probe is effective under physiological pH conditions.

Conclusion

6,8-Dimethylquinolin-3-amine represents a highly promising, though currently underutilized, platform for the development of next-generation fluorescent probes. Its predicted photophysical advantages, combined with a synthetically accessible handle for receptor conjugation, make it an ideal candidate for creating sensors for a wide array of analytes, from metal ions to biologically relevant small molecules. The protocols and design principles outlined in this guide provide a solid, scientifically-grounded framework for researchers to begin exploring the full potential of this versatile fluorophore.

References

  • Gabryelczyk, B., & Hnatejko, Z. (2018). Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. Current Medicinal Chemistry. [Link][5]

  • Moharram, M. A., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Biointerface Research in Applied Chemistry. [Link][2]

  • Sharma, A., & Kumar, P. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link][1]

  • Lee, M. H., et al. (2015). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. [Link][3]

  • da Silva, J. P., et al. (2013). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. [Link][9]

  • Harutyunyan, L. H., et al. (2023). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. ProQuest. [Link][10]

  • Harutyunyan, L. H., et al. (2023). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. SpringerLink. [Link]

  • Wang, J., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Microchemical Journal. [Link][11]

  • Zhou, C. (2016). Synthesis Of Fluorescent Probe Based On Quinoline Derivatives And Their Application For Detecting Metal Ions. Globe Thesis. [Link][12]

  • Islor, S., et al. (2012). Quinolin-3-amine. Acta Crystallographica Section E. [Link][13]

  • Vasilev, A., et al. (2026). Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. ResearchGate. [Link][14]

  • Singh, P., et al. (2020). Design and Expeditious Synthesis of Quinoline-Pyrene-Based Ratiometric Fluorescent Probes for Targeting Lysosomal pH. Chemistry – An Asian Journal. [Link][15]

  • Mohasin, M., & Khan, S. A. (2026). A Review on Quinoline-Based Derivatives as Selective Colorimetric and Fluorescent Chemosensors for Cu2+ and Fe3+ Ions Detection. Journal of Fluorescence. [Link][16]

  • da Cruz, E. H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link][8]

  • PubChem. (2025). 6,8-Dimethylquinoline. National Center for Biotechnology Information. [Link][17]

  • ResearchGate. (2025). Chemical structure of cancer cell discriminating aminoquinolinebased pH probe... ResearchGate. [Link][18]

  • Zain, N. H. M., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules. [Link][4]

  • Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link][19]

  • Qiu, S., et al. (2025). A colorimetric sensor for pH utilizing a quinoline derivative. ResearchGate. [Link][20]

  • Garber, E. A. S., & Thayer, W. S. (1900). Synthesis of derivatives of quinoline. Journal of the American Chemical Society. [Link][21]

  • Medić, M., et al. (2022). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. [Link][7]

  • Zhang, Y., et al. (2018). Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Analytical Methods. [Link][22]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing purification methods for 3-aminoquinoline intermediates

Technical Support Center: 3-Aminoquinoline Purification & Handling Ticket ID: #AQ-303-OPT Subject: Optimization of Purification Protocols for 3-Aminoquinoline Intermediates Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Aminoquinoline Purification & Handling

Ticket ID: #AQ-303-OPT Subject: Optimization of Purification Protocols for 3-Aminoquinoline Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties with 3-aminoquinoline (3-AQ) intermediates. Unlike their carbocyclic aniline analogs, 3-aminoquinolines possess a heterocyclic nitrogen (N1) and an exocyclic amine (C3-NH2), creating a unique "push-pull" electronic system. This results in high polarity, susceptibility to oxidative degradation (darkening), and stubborn tailing during chromatography.

This guide moves beyond generic advice, offering self-validating protocols designed to maximize recovery and purity in drug discovery workflows.

Module 1: Chromatographic Anomalies (The "Tailing" Problem)

User Query: "My product streaks across the column, and I'm losing mass in mixed fractions. Standard Hexane/EtOAc gradients aren't working."

Technical Insight: The root cause is the interaction between the basic quinoline nitrogen (pKa ~4.9) and the acidic silanol groups (Si-OH, pKa ~5-7) on standard silica gel. This acts as a secondary retention mechanism (ion-exchange), causing peak broadening (tailing).

Troubleshooting Protocol: Silanol Suppression

Goal: Neutralize silica surface acidity to restore distinct peak shape.

  • Mobile Phase Modifier:

    • Standard: Add 1% Triethylamine (TEA) or 1% NH₄OH to both solvent A (non-polar) and solvent B (polar).

    • Why: The modifier competes for the acidic silanol sites.[1] Since TEA is in large excess relative to your analyte, it saturates the silica surface, allowing your product to elute based solely on polarity.

  • The "Pre-wash" Technique (Critical for Scale-up):

    • Flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier before loading the sample. This ensures the stationary phase is chemically equilibrated.

  • Alternative Stationary Phase:

    • If TEA is incompatible with your downstream chemistry, switch to Amine-Functionalized Silica (KP-NH) . This surface is already basic, eliminating the need for liquid modifiers and preventing acid-catalyzed decomposition.

Visualization: Chromatography Decision Tree

ChromatographyWorkflow Start Start: Crude 3-AQ Mixture TLC Run TLC (DCM/MeOH 9:1) Start->TLC Streak Does spot streak? TLC->Streak NoStreak Standard Flash: DCM/MeOH Gradient Streak->NoStreak No YesStreak Add 1% TEA to Eluent Streak->YesStreak Yes CheckSens Is product base-sensitive? YesStreak->CheckSens SensYes Use Amine-Silica (KP-NH) (No liquid modifier) CheckSens->SensYes Yes SensNo Pre-equilibrate Column with TEA/Solvent CheckSens->SensNo No

Figure 1: Decision matrix for selecting the correct stationary phase and mobile phase modifiers based on analyte behavior.

Module 2: Crystallization & Isolation

User Query: "I tried recrystallizing from hot ethanol, but the product 'oiled out' instead of forming crystals."

Technical Insight: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid). This is common with 3-aminoquinolines due to their moderate melting points and impurities acting as "solvent" to lower the lattice energy.

Optimized Solvent Systems

Do not rely on single solvents. Use the Solvent/Anti-Solvent method to control supersaturation.

Solvent SystemRatio (v/v)Application CaseProtocol Note
EtOH / Water 5:1 to 2:1General PurificationDissolve in hot EtOH; add warm water dropwise until turbid. Cool slowly to 4°C.
Toluene / Hexane 1:3Lipophilic ImpuritiesExcellent for removing non-polar byproducts.
DCM / MTBE 1:5Heat-Sensitive DerivativesDissolve in minimal DCM; add MTBE. Evaporate DCM slowly under reduced pressure (rotovap) to force precipitation.
Protocol: The "Seeding" Loop

If oiling out persists:

  • Re-heat the mixture until the oil dissolves into a clear solution.

  • Add a seed crystal (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.

  • Critical Step: Cool the flask in a warm water bath (40°C) and let the bath cool to room temperature naturally. This extremely slow cooling rate favors crystal nucleation over oil formation.

Module 3: Stability & Oxidation Management

User Query: "My light-yellow solid turned brown/black after two days on the bench. Is it ruined?"

Technical Insight: Aromatic amines, especially electron-rich ones like 3-aminoquinoline, undergo auto-oxidation to form quinone-imines and azo-dimers upon exposure to air and light. The color change is often superficial (surface oxidation) but indicates degradation.

Stabilization Workflow
  • Workup Speed: Do not leave crude reaction mixtures stirring overnight. Quench and isolate immediately.

  • The "Salt Switch":

    • Free bases of aminoquinolines are unstable. Convert the purified oil/solid into the Hydrochloride (HCl) salt immediately for storage.

    • Method: Dissolve free base in Et₂O. Add 2M HCl in Et₂O dropwise. Filter the precipitate.[2][3] The salt form shuts down the lone pair reactivity, preventing oxidation.

  • Storage: Store under Argon at -20°C.

Module 4: Impurity Scavenging (Pd Removal)

User Query: "I synthesized this via Buchwald-Hartwig coupling. I have residual Palladium (Pd) that won't wash out."

Technical Insight: Nitrogen heterocycles are excellent ligands for Palladium. Standard aqueous washes will not remove Pd bound to the quinoline nitrogen. You must use a scavenger with a higher affinity for Pd than your product.

Scavenging Protocol

Reagent: Thiol-modified Silica (e.g., SiliaMetS® Thiol or TMT).

  • Dissolve crude product in THF or EtOAc (10 mL/g).

  • Add Thiol-Silica scavenger (4 equivalents relative to expected Pd content).

  • Stir at 50°C for 4 hours . (Heat is required to overcome the activation energy of ligand exchange).

  • Filter through a 0.45 µm pad.

  • Verification: The filtrate should be clear. If colored, repeat.

Visualization: Scavenging Workflow

Scavenging Crude Crude Mixture (High Pd) Solubilize Dissolve in THF/EtOAc Crude->Solubilize AddScav Add Thiol-Silica (4 eq) Solubilize->AddScav Heat Stir 50°C (4 Hours) AddScav->Heat Filter Filter (0.45µm) Heat->Filter Pure Filtrate (<10 ppm Pd) Filter->Pure

Figure 2: Workflow for removing Palladium contaminants using solid-supported scavengers.

References

  • Biotage. (2023).[4] Strategies for the Flash Chromatography of Basic Compounds. Retrieved from

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[5] Advanced Synthesis & Catalysis. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11375, 3-Aminoquinoline. Retrieved from

Sources

Optimization

Technical Support Center: Solubility Optimization for 6,8-Dimethylquinolin-3-amine

Case ID: SOL-68DMQ-001 Status: Active Subject: Troubleshooting aqueous and organic solubility for biological and chemical applications.[1] Executive Summary & Chemical Profile[1][2] The Core Issue: 6,8-Dimethylquinolin-3...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-68DMQ-001 Status: Active Subject: Troubleshooting aqueous and organic solubility for biological and chemical applications.[1]

Executive Summary & Chemical Profile[1][2]

The Core Issue: 6,8-Dimethylquinolin-3-amine is a lipophilic weak base.[1] Its poor aqueous solubility is driven by two factors:

  • High Crystal Lattice Energy: The planar quinoline core facilitates strong

    
     stacking, acting like "molecular brick dust."[1]
    
  • Hydrophobic Substituents: The methyl groups at positions 6 and 8 significantly increase the partition coefficient (LogP ~2.8–3.2 estimated), reducing water interaction compared to the parent 3-aminoquinoline.

Quick Reference Properties:

PropertyValue (Estimated/Typical)Implication
Molecular Formula

Hydrophobic core.[1]
pKa (Ring N) ~5.0 – 5.2Requires pH < 3.0 for full ionization.[1]
pKa (Exocyclic N) Very low (< 1.[1]0)Negligible contribution to solubility at physiological pH.[1]
LogP ~2.8High affinity for lipids/organic solvents.[1]
Water Solubility < 0.1 mg/mL (Neutral pH)Practically insoluble without modification.[1]

Decision Matrix: Solvent Selection Workflow

Do not guess. Use this logic gate to select the correct solubilization strategy based on your downstream application.[1]

SolventStrategy Start Start: Define Application AppType Is the application Biological or Chemical? Start->AppType Chemical Chemical Synthesis / Non-Biological AppType->Chemical Synthesis Biological Cell Culture / Enzymatic Assay AppType->Biological Assay OrganicSolv Use Organic Solvents: DMSO, MeOH, DCM Chemical->OrganicSolv ToxCheck Is DMSO/Ethanol toxicity a concern? Biological->ToxCheck NoTox Cosolvent Method: Dissolve in DMSO (1000x) Dilute into Buffer ToxCheck->NoTox No (<0.1% DMSO) YesTox Advanced Formulation: Cyclodextrins or Salt Formation ToxCheck->YesTox Yes (Sensitive Cells) AcidSalt Generate Salt Form: Dissolve in 0.1M HCl Lyophilize if needed YesTox->AcidSalt pH tolerance? Complex Inclusion Complex: HP-β-Cyclodextrin (Molar Ratio 1:2) YesTox->Complex Neutral pH req.

Caption: Logical workflow for selecting the optimal solubilization method based on experimental constraints.

Module 1: The pH Switch (Protonation Strategy)

The most reliable method for aqueous solubilization is exploiting the basicity of the quinoline nitrogen.

The Mechanism

The ring nitrogen has a lone pair that can accept a proton.[2]

  • Neutral State (pH > 6): Uncharged, hydrophobic, precipitates.

  • Cationic State (pH < 3): Positive charge disrupts crystal lattice, highly water-soluble.[1]

Protocol: "Titration to Clarity"

Best for: Animal studies (IV/IP dosing) or chemical reactions in aqueous media.[1]

  • Weighing: Weigh 10 mg of 6,8-Dimethylquinolin-3-amine.

  • Slurry: Add 900 µL of water. The compound will float/clump (hydrophobic effect).[1]

  • Acidification: Slowly add 1.0 M HCl (or Methanesulfonic acid) in 10 µL increments while vortexing.

  • Observation: The solution will turn clear yellow/orange upon protonation.

  • Back-Titration (Caution): If you neutralize this solution (raise pH > 5), the compound will precipitate immediately.[1]

Critical Warning: Do not use Phosphate Buffered Saline (PBS) during the acidification step.[1] Phosphate anions can precipitate with the protonated quinoline cation.[1] Use water or saline, then dilute into buffer only if the final concentration is below the solubility limit.

Module 2: Cosolvent Systems (DMSO/PEG)[1][4]

Best for: High-throughput screening (HTS) and in vitro assays.[1]

Solubility Matrix (Typical Working Ranges)
SolventSolubility (mg/mL)Notes
DMSO > 50 mg/mLExcellent stock solvent.[1] Hygroscopic (keep sealed).[1]
Ethanol ~ 10–20 mg/mLGood, but evaporates.[1]
Water < 0.1 mg/mLPoor.[1]
0.1 M HCl > 20 mg/mLForms soluble hydrochloride salt in situ.[1]
PEG 400 ~ 5–10 mg/mLViscous; good for in vivo formulation.[1]
The "Crash-Out" Phenomenon

A common failure mode is dissolving the compound in DMSO and then diluting 1:100 into a buffer.

  • Why it fails: The local concentration of DMSO drops instantly, the "solvating power" vanishes, and the hydrophobic compound re-crystallizes (often as invisible micro-crystals).

  • The Fix: Use a step-down dilution or include a surfactant (0.05% Tween-80) in the destination buffer to catch the precipitating molecules.

Module 3: Advanced Formulation (Cyclodextrins)

Best for: Sensitive cell lines where DMSO is toxic, or in vivo formulations requiring neutral pH.[1]

Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior.[1][3][4] They encapsulate the hydrophobic quinoline core, hiding it from the water.

Protocol: HP-β-CD Complexation[1]
  • Prepare Vehicle: Make a 20% (w/v) solution of (2-Hydroxypropyl)-β-cyclodextrin in water.

  • Add Compound: Add 6,8-Dimethylquinolin-3-amine in excess (e.g., 5 mg/mL).

  • Energy Input: Sonicate for 30 minutes or stir overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved solid.[1]

  • Result: The filtrate is a stable, soluble inclusion complex at neutral pH.[1]

Complexation Guest Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Guest->Complex  Encapsulation   Host Cyclodextrin (Cavity) Host->Complex

Caption: Schematic of the inclusion complex formation shielding the hydrophobic guest.

Frequently Asked Questions (FAQ)

Q: I see a fine precipitate after 2 hours in my cell culture media. Why? A: This is likely "Ostwald Ripening."[1] Your initial dilution created a supersaturated solution or micro-suspension.[1] Over time, small crystals dissolved and redeposited onto larger ones.[1] Solution: Lower your working concentration or switch to the Cyclodextrin protocol.

Q: Can I use DMSO stocks for long-term storage? A: Yes, but store at -20°C or -80°C. 3-aminoquinolines are generally stable, but amine oxidation can occur.[1] Ensure the DMSO is anhydrous to prevent hydrolysis or freeze-thaw precipitation issues.[1]

Q: Is the color change normal? A: Yes. Aminoquinolines are often fluorescent and pH-sensitive chromophores.[1]

  • Neutral/Basic: Pale yellow/beige.[1]

  • Acidic: Bright yellow/orange (due to extended conjugation upon protonation).[1]

Q: Which salt form should I synthesize if I want a solid powder? A: The Hydrochloride (HCl) or Mesylate salts are standard for quinolines.[1] HCl is easiest: dissolve free base in Ethanol, add 1.1 eq of concentrated HCl, and cool to precipitate the salt.

References

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for solubility of heterocyclic aromatic amines).

  • Loftsson, T., & Brewster, M. E. (2010).[1][5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Bergström, C. A., et al. (2016).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 29(3-4), 353-362. (Mechanistic basis for pKa-dependent solubility).

  • PubChem Compound Summary. (2024). 3-Aminoquinoline (Parent structure data). National Center for Biotechnology Information.[1] Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

Sources

Troubleshooting

Technisches Support-Center: Lösungsmittelauswahl zur Rekristallisation von 6,8-Dimethylchinolin-3-amin

Answering in German. Absolut!

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Auswahl von Rekristallisationslösungsmitteln für hochreines 6,8-Dimethylchinolin-3-amin zugeschnitten ist.

I. Einleitende wissenschaftliche Anmerkung

Die Rekristallisation ist eine grundlegende Technik zur Reinigung fester organischer Verbindungen. Ihre Wirksamkeit hängt entscheidend von der Wahl des Lösungsmittelsystems ab. Für 6,8-Dimethylchinolin-3-amin, ein Molekül mit einem heteroaromatischen Ringsystem und einer basischen Aminogruppe, ist ein differenzierter Ansatz zur Lösungsmittelauswahl erforderlich. Dieses Handbuch bietet einen systematischen Leitfaden und Lösungen für häufig auftretende Probleme, um Forscher bei der Erzielung einer hohen Reinheit zu unterstützen.

II. Physikalisch-chemische Eigenschaften von 6,8-Dimethylchinolin-3-amin (abgeleitet)

Spezifische experimentelle Daten für diese genaue Verbindung sind in der Literatur spärlich. Die Eigenschaften können jedoch auf der Grundlage seiner strukturellen Merkmale – einem Chinolin-Grundgerüst, zwei Methylgruppen und einer Aminogruppe – zuverlässig abgeleitet werden.

EigenschaftAbgeleiteter Wert/BeobachtungBedeutung für die Rekristallisation
Molekülformel C₁₁H₁₂N₂Zeigt ein aromatisches System mit einem Stickstoffheterocyclus an.
Molekulargewicht ~172.23 g/mol -
Polarität Mäßig polarDas Molekül besitzt sowohl einen großen, relativ unpolaren aromatischen Teil als auch eine polare, wasserstoffbrückenbindungsfähige Aminogruppe. Dies deutet auf eine Löslichkeit in einer Reihe von polaren protischen und aprotischen Lösungsmitteln hin.
Basizität BasischDie Aminogruppe kann mit sauren Lösungsmitteln oder Verunreinigungen reagieren. In einigen Fällen kann die Kristallisation des Hydrochloridsalzes eine wirksame Reinigungsstrategie sein.[1][2]
Schmelzpunkt Feststoff bei RaumtemperaturGeeignet für die Reinigung durch Rekristallisation. Der Siedepunkt des Lösungsmittels sollte idealerweise unter dem Schmelzpunkt der Verbindung liegen, um ein „Ausölen“ zu vermeiden.

III. Logischer Arbeitsablauf zur Auswahl des Lösungsmittels

Ein methodischer Ansatz ist entscheidend, um das optimale Lösungsmittelsystem effizient zu identifizieren. Der folgende Arbeitsablauf beschreibt einen bewährten Prozess.

SolventSelectionWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimierung A 1. Löslichkeitstests im kleinen Maßstab (ca. 10-20 mg Substanz) B Löslich in der Hitze? A->B C Unlöslich in der Kälte? B->C Ja H Lösungsmittel verwerfen B->H Nein D Bilden sich beim Abkühlen Kristalle? C->D Ja F Entwicklung eines Lösungsmittelpaares C->F Nein, löslich oder nur teilweise unlöslich E Optimales Einzellösungsmittel gefunden D->E Ja D->F Nein, ölt aus oder fällt amorph aus G Protokoll finalisieren E->G F->G

Bildunterschrift: Systematischer Arbeitsablauf zur Auswahl und Optimierung eines Rekristallisationslösungsmittels.

IV. Häufig gestellte Fragen (FAQs) und Fehlerbehebung

Frage 1: Welche Lösungsmittel eignen sich am besten für das erste Screening von 6,8-Dimethylchinolin-3-amin?

Antwort 1: Aufgrund der mäßig polaren Natur der Verbindung sollte eine Reihe von Lösungsmitteln mit unterschiedlichen Polaritäten getestet werden. Die folgende Tabelle bietet eine rationale Auswahl für das erste Screening.

LösungsmittelSiedepunkt (°C)PolaritätBegründung und Hinweise
Ethanol 78Polar, protischOft ein ausgezeichneter Ausgangspunkt für aromatische Amine.[3] Löst wahrscheinlich die polaren und unpolaren Teile des Moleküls gut in der Hitze.
Isopropanol 82Polar, protischÄhnlich wie Ethanol, aber etwas weniger polar. Kann zu einer geringeren Löslichkeit in der Kälte führen und die Ausbeute verbessern.
Ethylacetat 77Mäßig polar, aprotischEine gute Wahl, die oft ein Gleichgewicht zwischen Löslichkeit in der Hitze und Unlöslichkeit in der Kälte bietet.
Toluol 111UnpolarLöst wahrscheinlich das aromatische Chinolin-System gut, aber die polare Aminogruppe könnte die Löslichkeit einschränken. Nützlich als Komponente in einem Lösungsmittelpaar.
Aceton 56Polar, aprotischEin starkes Lösungsmittel, das die Verbindung möglicherweise auch in der Kälte zu gut löst, was zu einer geringen Ausbeute führt.[1]
Ethanol/Wasser VariabelGemischte PolaritätEin klassisches Lösungsmittelpaar.[4] Die Verbindung wird in heißem Ethanol gelöst, und Wasser wird als "Antilösungsmittel" zugegeben.
Toluol/Hexan VariabelGemischte PolaritätEin unpolares Lösungsmittelpaar. Die Verbindung wird in heißem Toluol gelöst, und Hexan wird als Antilösungsmittel zugegeben.
Frage 2: Meine Verbindung löst sich im heißen Lösungsmittel, aber beim Abkühlen bilden sich keine Kristalle. Was ist die Ursache und was kann ich tun?

Antwort 2: Dieses Problem wird als Übersättigung bezeichnet, bei der die Konzentration des gelösten Stoffes höher ist, als es der Gleichgewichtslöslichkeit entspricht, aber die Kristallisation nicht spontan einsetzt.[5]

Lösungsstrategien:

  • Kristallisationsinduktion:

    • Kratzen: Reiben Sie mit einem Glasstab an der Innenwand des Kolbens knapp unter der Flüssigkeitsoberfläche. Die dabei entstehenden mikroskopisch kleinen Kratzer im Glas dienen als Keimbildungszentren für das Kristallwachstum.[6]

    • Impfen: Geben Sie einen winzigen Kristall der reinen Substanz (falls vorhanden) in die abgekühlte Lösung. Dieser "Impfkristall" dient als Vorlage für die Kristallbildung.[6]

  • Konzentration erhöhen:

    • Lösungsmittel abdampfen: Erhitzen Sie die Lösung erneut und lassen Sie einen Teil des Lösungsmittels verdampfen. Kühlen Sie die nun konzentriertere Lösung langsam wieder ab.[5] Seien Sie vorsichtig, nicht zu viel Lösungsmittel zu entfernen, da die Substanz sonst schnell als amorphes Pulver ausfallen könnte.[7]

  • Stärkeres Kühlen: Kühlen Sie die Lösung in einem Eisbad oder im Kühlschrank auf eine niedrigere Temperatur ab.

Frage 3: Anstelle von Kristallen bildet sich ein Öl. Wie kann ich dieses "Ausölen" verhindern?

Antwort 3: "Ausölen" tritt auf, wenn der gelöste Stoff bei einer Temperatur aus der Lösung austritt, die über seinem eigenen Schmelzpunkt liegt. Dies geschieht oft, wenn die Lösung zu schnell abgekühlt wird oder die Konzentration zu hoch ist.[7]

Lösungsstrategien:

  • Abkühlgeschwindigkeit verringern: Lassen Sie die heiße Lösung sehr langsam bei Raumtemperatur abkühlen. Isolieren Sie den Kolben, indem Sie ihn auf ein gefaltetes Papiertuch stellen. Erst wenn die Lösung Raumtemperatur erreicht hat, stellen Sie sie in ein Eisbad.[5]

  • Mehr Lösungsmittel verwenden: Geben Sie etwas mehr heißes Lösungsmittel hinzu, um die Sättigungstemperatur zu senken. Obwohl dies die Ausbeute leicht verringern kann, fördert es die Bildung von Kristallen anstelle eines Öls.[7]

  • Lösungsmittel wechseln: Wählen Sie ein Lösungsmittel mit einem niedrigeren Siedepunkt.

  • Lösungsmittelpaar verwenden: Das schrittweise Hinzufügen eines Antilösungsmittels kann die Löslichkeit sanfter verringern und die Kristallbildung fördern.[4]

Frage 4: Die Kristalle sind nach der Rekristallisation immer noch verfärbt. Wie kann ich farbige Verunreinigungen entfernen?

Antwort 4: Farbige Verunreinigungen sind oft große, polare Moleküle, die sich effektiv entfernen lassen.

Lösungsstrategien:

  • Behandlung mit Aktivkohle: Geben Sie eine sehr kleine Menge (eine Spatelspitze) Aktivkohle in die heiße, gelöste Substanz. Kochen Sie die Mischung kurz auf und führen Sie dann eine Heißfiltration durch, um die Aktivkohle (an die die Verunreinigungen adsorbiert sind) zu entfernen. Lassen Sie das klare Filtrat dann wie gewohnt abkühlen.[8] Achtung: Aktivkohle kann auch einen Teil Ihres Produkts adsorbieren, verwenden Sie sie also sparsam.

  • Erneute Rekristallisation: Eine zweite Rekristallisation, möglicherweise in einem anderen Lösungsmittelsystem, kann erforderlich sein, um hartnäckige Verunreinigungen zu entfernen.

V. Detaillierte Versuchsprotokolle

Protokoll 1: Durchführung von Löslichkeitstests im kleinen Maßstab
  • Vorbereitung: Geben Sie ca. 10–20 mg des rohen 6,8-Dimethylchinolin-3-amins in ein kleines Reagenzglas.

  • Test bei Raumtemperatur: Geben Sie tropfenweise das zu testende Lösungsmittel hinzu und schütteln Sie nach jedem Tropfen. Notieren Sie, ob sich die Substanz löst.

  • Test in der Hitze: Wenn die Substanz bei Raumtemperatur unlöslich ist, erhitzen Sie das Reagenzglas vorsichtig in einem heißen Wasser- oder Sandbad. Fügen Sie weiterhin tropfenweise Lösungsmittel hinzu, bis sich der Feststoff gerade vollständig löst. Notieren Sie die benötigte Menge.

  • Test in der Kälte: Lassen Sie die heiße, klare Lösung langsam auf Raumtemperatur abkühlen und stellen Sie sie anschließend für 15–20 Minuten in ein Eisbad.

  • Beobachtung: Beobachten Sie die Bildung von Kristallen. Ein ideales Lösungsmittel zeigt eine geringe Löslichkeit bei Raumtemperatur, eine hohe Löslichkeit in der Hitze und eine gute Kristallbildung beim Abkühlen.[6][9]

Protokoll 2: Rekristallisation unter Verwendung eines Ethanol/Wasser-Lösungsmittelpaares

Dieses Protokoll beschreibt eine leistungsstarke Methode, die für viele mäßig polare Verbindungen geeignet ist.

RecrystallizationProtocol A 1. Auflösen Rohe Substanz in minimaler Menge heißen Ethanols lösen. B 2. Zugabe des Antilösungsmittels Tropfenweise Wasser zugeben, bis eine leichte, bleibende Trübung entsteht. A->B C 3. Klärung Einige Tropfen heißes Ethanol zugeben, bis die Lösung wieder klar ist. B->C D 4. Abkühlen Langsam auf Raumtemperatur abkühlen lassen, dann im Eisbad kühlen. C->D E 5. Isolierung Kristalle mittels Vakuumfiltration (Büchnertrichter) abtrennen. D->E F 6. Waschen Kristalle mit einer kleinen Menge eiskalter Ethanol/Wasser-Mischung waschen. E->F G 7. Trocknen Kristalle im Vakuum trocknen. F->G

Bildunterschrift: Schritt-für-Schritt-Arbeitsablauf für eine Zweilösungsmittel-Rekristallisation.

VI. Referenzen

  • Titel: Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives Quelle: Benchchem URL:

  • Titel: 6,8-Dimethylquinoline | C11H11N | CID 75528 Quelle: PubChem URL:

  • Titel: 3.6F: Troubleshooting Quelle: Chemistry LibreTexts URL:

  • Titel: Problems with Recrystallisations Quelle: Chemistry Teaching Labs - University of York URL:

  • Titel: Crystallization of quinoline derivatives and its preparation method Quelle: Google Patents URL:

  • Titel: Tips & Tricks: Recrystallization Quelle: Department of Chemistry : University of Rochester URL:

  • Titel: Recrystallization and Crystallization Quelle: Unbekannt URL:

  • Titel: Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes Quelle: ResearchGate URL:

  • Titel: Recrystallization1 Quelle: Unbekannt URL:

  • Titel: Synthesis of derivatives of quinoline. Quelle: SciSpace URL:

  • Titel: How to recrystallization amine compound and it is not soluble in common organic solvents ? Quelle: ResearchGate URL:

  • Titel: Recrystallization I 10 Quelle: Unbekannt URL:

  • Titel: An In-Depth Technical Guide to the Chemistry and Potential Applications of Dimethylquinolinols, with a Focus on the Hypothetical Quelle: Benchchem URL:

  • Titel: The crystallization of quinoline Quelle: Google Patents URL:

  • Titel: Effective Method for Making Quinoline Derivatives in Gl Quelle: Scientia Research Library Journal of Applied Chemistry URL:

  • Titel: Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes Quelle: PMC URL:

  • Titel: Chemical Properties of 6-Quinolinamine (CAS 580-15-4) Quelle: Cheméo URL:

  • Titel: Technical Support Center: Purification of 3,8-Dimethylquinoxalin-6-amine Quelle: Benchchem URL:

Sources

Optimization

Stability of 6,8-Dimethylquinolin-3-amine under oxidative conditions

Technical Support Center: 6,8-Dimethylquinolin-3-amine Guide: Assessing and Mitigating Oxidative Instability in Experimental Workflows Welcome to the technical support guide for 6,8-Dimethylquinolin-3-amine. This documen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6,8-Dimethylquinolin-3-amine

Guide: Assessing and Mitigating Oxidative Instability in Experimental Workflows

Welcome to the technical support guide for 6,8-Dimethylquinolin-3-amine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential oxidative instability of this compound. Instead of a rigid FAQ, this guide is structured to walk you through the theoretical underpinnings of its reactivity, provide actionable troubleshooting advice for common experimental issues, and equip you with robust protocols to proactively assess its stability.

Part 1: Understanding the Inherent Oxidative Liability of 6,8-Dimethylquinolin-3-amine

This section addresses the fundamental questions regarding the molecule's structural features and their implications for its stability under oxidative conditions.

Question: What specific parts of the 6,8-Dimethylquinolin-3-amine structure are susceptible to oxidation?

Answer: The oxidative liability of 6,8-Dimethylquinolin-3-amine stems from two primary structural features:

  • The Aromatic Amine (-NH₂ group): The primary aromatic amine at the 3-position is the most significant site of oxidative susceptibility. Aromatic amines are well-documented to be prone to oxidation, which can be initiated by atmospheric oxygen, light, trace metal contaminants, or common laboratory oxidants.[1][2] This reactivity is due to the nitrogen lone pair's ability to participate in single-electron transfer (SET) processes, forming radical cations that can undergo further reactions.[3]

  • The Electron-Rich Quinoline Ring: The quinoline core is substituted with two methyl groups at the 6- and 8-positions. Methyl groups are electron-donating, increasing the electron density of the bicyclic aromatic system.[4][5] This enhanced electron density makes the quinoline ring itself more susceptible to electrophilic attack, including oxidative processes that can lead to ring hydroxylation.[6][7]

Question: What are the most likely degradation products if my sample of 6,8-Dimethylquinolin-3-amine oxidizes?

Answer: Based on the known reactivity of aromatic amines and quinoline systems, you can anticipate several classes of degradation products.[8][9] The formation of these products often leads to sample discoloration (e.g., turning yellow, brown, or black) due to the creation of highly conjugated systems.

  • N-Oxygenation Products: Direct oxidation of the amine can lead to the formation of a hydroxylamine or a nitroso derivative.[10]

  • Ring-Hydroxylated Derivatives: The electron-rich ring can be oxidized to form phenolic derivatives. Hydroxylation of the quinoline ring is a common degradation pathway.[11][12]

  • Quinone-imines: Further oxidation of hydroxylated intermediates can lead to the formation of highly colored quinone-imine species.

  • Oligomers and Polymers: Oxidative coupling reactions between molecules are common for aromatic amines, leading to the formation of dimers (azo compounds) and complex polymeric materials, which may present as insoluble particulates.[2][3][13]

The diagram below illustrates these potential degradation pathways.

Oxidative_Degradation_Pathways cluster_main Potential Oxidative Degradation of 6,8-Dimethylquinolin-3-amine Parent 6,8-Dimethylquinolin-3-amine N_Oxide N-Oxide / Hydroxylamine Parent->N_Oxide [O] Amine Oxidation Ring_OH Ring-Hydroxylated Isomers Parent->Ring_OH [O] Ring Oxidation Polymer Dimers / Polymers (e.g., Azo Compounds) Parent->Polymer [O] Oxidative Coupling Quinone Quinone-imine Species Ring_OH->Quinone [O] Experimental_Workflow cluster_workflow Forced Degradation Workflow A 1. Prepare 1 mg/mL Stock Solution B 2. Add Oxidant (e.g., 3% H₂O₂) A->B C 3. Incubate at RT (Sample at t=0, 2, 4, 8, 24h) B->C D 4. Quench Reaction (e.g., NaHSO₃) C->D E 5. Dilute to final conc. (e.g., 0.1 mg/mL) D->E F 6. Analyze by HPLC-UV/MS E->F

Caption: Step-by-step workflow for the forced oxidative degradation study.

References

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. Available at: [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available at: [Link]

  • Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Royal Society of Chemistry. Available at: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Available at: [Link]

  • Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders. PMC. Available at: [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. PMC. Available at: [Link]

  • Methylamino- and dimethylaminoquinolines. ResearchGate. Available at: [Link]

  • PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H₂O₂ SENSITIZED Cu₂O AND VISIBLE LIGHT. ResearchGate. Available at: [Link]

  • Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. ACS Publications. Available at: [Link]

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Publications. Available at: [Link]

  • Reactivity of Aromatic Amines Under O₂ Exposure on Metal Surfaces. CCS Chemistry. Available at: [Link]

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo₂S₄/gC₃N₄ particles. Arabian Journal of Chemistry. Available at: [Link]

  • Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. MDPI. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Semantic Scholar. Available at: [Link]

  • 3-Aminoquinoline | C9H8N2. PubChem. Available at: [Link]

  • Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. Frontiers. Available at: [Link]

  • Oxidation of Secondary and Primary Amines. SlidePlayer. Available at: [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. Available at: [Link]

  • Recent advances in metal-catalysed oxidation reactions. The Royal Society. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. Available at: [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Available at: [Link]

  • The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. MDPI. Available at: [Link]

  • Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. Royal Society of Chemistry. Available at: [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Oxford Academic. Available at: [Link]

  • Photocatalytic degradation of Allura red and Quinoline yellow with Polyaniline/TiO2 nanocomposite. ResearchGate. Available at: [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. Available at: [Link]

  • Photocatalytic oxidation of aromatic amines using MnO₂@g-C₃N₄. PMC. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OmicsOnline. Available at: [Link]

  • Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. ACS Publications. Available at: [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H and 13C NMR Spectral Interpretation of 6,8-Dimethylquinolin-3-amine

Executive Summary The unambiguous identification of 6,8-Dimethylquinolin-3-amine relies on distinguishing its specific substitution pattern from thermodynamically likely isomers (e.g., 6,7-dimethyl or 5,7-dimethyl analog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous identification of 6,8-Dimethylquinolin-3-amine relies on distinguishing its specific substitution pattern from thermodynamically likely isomers (e.g., 6,7-dimethyl or 5,7-dimethyl analogs) often co-generated during Skraup or Friedländer syntheses.[1]

This guide provides a definitive structural elucidation workflow. The critical diagnostic signature is the meta-coupling (


)  between protons H5 and H7, combined with the shielding effect of the 3-amino group on the heterocyclic ring protons.[1] Unlike standard database matches, this guide focuses on causality—explaining why signals appear where they do to enable self-validation.[1]

Structural Context & Isomer Differentiation

Before analyzing the spectrum, one must understand the "Background Noise"—the alternative structures that mimic the target.[1]

The "Smoking Gun": 6,8-Substitution Pattern

In a 6,8-disubstituted quinoline, the benzene ring contains only two protons: H5 and H7 .[1]

  • H5 and H7 are meta to each other.

  • Key Differentiator: They will appear as two distinct doublets with a small coupling constant (

    
    ).[1]
    
  • Contrast: A 6,7-dimethyl isomer would show H5 and H8 as singlets (para-relationship, negligible coupling) or very weak coupling, while a 5,8-dimethyl isomer would show H6 and H7 as an ortho-coupled AB system (

    
    ).[1]
    

Experimental Protocol for Optimal Resolution

To ensure the detection of the amine protons and resolution of the fine meta-coupling, the following protocol is mandatory.

Solvent Selection
  • Recommended: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    
    ).[1][2]
    • Why: It reduces the exchange rate of the labile

      
       protons, usually revealing them as a distinct broad singlet.[1] It also separates the aromatic signals better than CDCl
      
      
      
      due to the polarity effect.
  • Alternative: CDCl

    
     (Chloroform-d).[1][3]
    
    • Risk:[1][4]

      
       protons may broaden into the baseline or exchange with trace water, becoming invisible.[1]
      
Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Relaxation Delay (d1): Set to

    
     seconds.
    
    • Reasoning: The methyl protons and quaternary carbons have longer T1 relaxation times. Short delays lead to integration errors (underestimating methyl count).[1]

  • Scans (ns): Minimum 16 for 1H; 1024 for 13C.

1H NMR Interpretation Guide

Predicted Data in DMSO-d


 (Referenced to residual solvent peak at 2.50 ppm) 
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
H2 8.45 – 8.55d (fine)1H

Diagnostic: Deshielded by Ring N; ortho to NH

.[1]
H4 7.20 – 7.30d (fine)1H

Shielded by C3-NH

resonance; meta to N.
H5 7.35 – 7.45d1H

Key: Meta-coupled to H7.
H7 7.25 – 7.35d1H

Key: Meta-coupled to H5.
-NH

5.40 – 5.80br s2H-Broad; disappears with D

O shake.[1]
8-CH

2.60 – 2.70s3H-Deshielded slightly by Ring N proximity.
6-CH

2.35 – 2.45s3H-Typical aromatic methyl.[1]
Detailed Mechanistic Analysis[1]
  • Heterocyclic Ring (H2, H4):

    • The amine at position 3 is an electron-donating group (EDG). Through resonance, it increases electron density at positions 2 and 4.[1]

    • H2 is normally very downfield (~8.8 ppm) in unsubstituted quinoline.[1] The 3-NH

      
       shields it upfield to ~8.5 ppm.
      
    • H4 is significantly shielded, moving upfield to ~7.2 ppm.[1]

  • Benzene Ring (H5, H7):

    • The 6,8-dimethyl pattern leaves positions 5 and 7 open.[1]

    • Because they are separated by one carbon, they exhibit meta-coupling .[1] This is the definitive proof of the 6,8-isomer. If you see a large splitting (~8 Hz), you have the wrong isomer (likely 7,8- or 5,6-dimethyl).[1]

13C NMR Interpretation Guide

Predicted Data in DMSO-d


 (Referenced to 39.5 ppm) 
Carbon LabelShift (

, ppm)
TypeAssignment Logic
C2 ~142.0CHDeshielded by adjacent Nitrogen.[1]
C3 ~140.5C-qAttached to NH

(deshielded, ipso).[1]
C8a ~145.0C-qBridgehead carbon.
C4 ~115.0CHShielded by NH

resonance (ortho effect).[1]
C8 ~135.0C-qIpso to methyl.
C6 ~133.0C-qIpso to methyl.
C5, C7 125.0 – 130.0CHAromatic methines.
8-CH

~21.5CH

Methyl carbon.[1]
6-CH

~18.5CH

Methyl carbon.

Logic Flow & Visualization

The following diagram illustrates the decision-making process for validating the structure based on the experimental data.

NMR_Logic_Flow Start Start: Acquire 1H NMR (DMSO-d6) Check_NH2 Is broad singlet visible @ 5.0-6.0 ppm? Start->Check_NH2 Check_Methyls Are there 2 distinct Methyl singlets? Check_NH2->Check_Methyls Yes (3-NH2 present) Aromatic_Region Analyze Aromatic Region (7.0 - 8.5 ppm) Check_Methyls->Aromatic_Region Yes (Dimethyl) Coupling_Check Check Coupling of Benzene Ring Protons Aromatic_Region->Coupling_Check Isomer_68 Isomer Confirmed: 6,8-Dimethyl (Meta-coupling J~2Hz) Coupling_Check->Isomer_68 Two Doublets (J=1.8Hz) Isomer_67 Isomer Rejected: 6,7-Dimethyl (Singlets / Para) Coupling_Check->Isomer_67 Two Singlets Isomer_58 Isomer Rejected: 5,8-Dimethyl (Ortho-coupling J~8Hz) Coupling_Check->Isomer_58 Two Doublets (J=8.0Hz)

Figure 1: Decision tree for distinguishing 6,8-dimethylquinolin-3-amine from common isomers using 1H NMR coupling constants.

Comparative Analysis: Why 6,8-Dimethyl?

The table below highlights the specific spectral differences between the target molecule and its closest structural relatives.

FeatureTarget: 6,8-Dimethyl Isomer: 6,7-DimethylIsomer: 5,8-Dimethyl
Benzene Protons H5, H7H5, H8H6, H7
Coupling Pattern Meta (

Hz)
Para (Singlets)Ortho (

Hz)
Methyl Signals 2 Singlets (distinct)2 Singlets (close)2 Singlets (distinct)
H2 Signal Doublet (small J)Doublet (small J)Doublet (small J)
Advanced Validation: 2D NMR (HMBC)

If 1H NMR is ambiguous due to peak overlap:

  • Run HMBC (Heteronuclear Multiple Bond Correlation) .[1]

  • Target Correlation: Look for the 8-CH

    
      protons.
    
  • Verification: In the 6,8-isomer, the 8-methyl protons will show a strong 3-bond correlation to the quaternary bridgehead carbon C8a .[1] In the 6,7-isomer, the 7-methyl is far from the bridgehead nitrogen environment, and the correlations will differ significantly in chemical shift.[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4][5] (Authoritative source for substituent additivity rules).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [1]

  • Katritzky, A. R., & Boulton, A. J. (Eds.).[1][6] (1966).[1][7] Advances in Heterocyclic Chemistry (Vol. 6). Academic Press. (Foundational texts on Quinoline substituent effects).

  • SDBS Database. (National Institute of Advanced Industrial Science and Technology).[1] Spectral Database for Organic Compounds. (Used for comparative quinoline base values). [1]

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy of Primary Amines on Quinoline Rings

Executive Summary Context: The aminoquinoline scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for antimalarials (e.g., Primaquine, Tafenoquine), anticancer agents, and diverse ligands in or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The aminoquinoline scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for antimalarials (e.g., Primaquine, Tafenoquine), anticancer agents, and diverse ligands in organometallic catalysis. The Challenge: Distinguishing positional isomers (e.g., 8-aminoquinoline vs. 3-aminoquinoline) and confirming the integrity of the primary amine group (


) against a background of heterocyclic ring vibrations.
Guide Scope:  This guide compares the infrared (IR) spectral characteristics of primary amines attached to quinoline rings against aliphatic amines and simple anilines. It highlights the critical spectral shifts caused by intramolecular hydrogen bonding in 8-substituted isomers and provides a validated protocol for data acquisition.

Part 1: Theoretical Framework & Spectral Fingerprint

The quinoline ring acts as an electron-deficient heteroaromatic system. When a primary amine is attached, two major electronic factors influence the IR spectrum:

  • Resonance (Mesomeric Effect): The lone pair on the amine nitrogen conjugates with the

    
    -system of the quinoline ring, increasing the 
    
    
    
    bond order (strengthening it) and increasing the acidity of the
    
    
    bonds.
  • Intramolecular Hydrogen Bonding (The "Ortho" Effect): Specifically in 8-aminoquinoline , the amine protons can form a stable 5-membered hydrogen-bonded ring with the quinoline nitrogen. This dramatically alters the

    
     stretching frequency.
    
Characteristic Peak Assignments

The following table summarizes the critical bands required for identification.

Vibrational ModeFrequency Range (

)
IntensityDiagnostic Note

Stretch (Asym)

MediumHigher frequency of the doublet.

Stretch (Sym)

MediumLower frequency of the doublet. Significantly red-shifted in 8-aminoquinoline.

Scissoring (Bend)

Med-StrongOften overlaps with ring

stretches; look for broadening.

Stretch (Ar-NH2)

StrongKey Differentiator: Higher than aliphatic amines (

).
Quinoline Ring (

)

VariableCharacteristic heteroaromatic "breathing" modes.

Wag (Out-of-Plane)

Broad/Strong"Dirty" region; useful for confirming primary amine presence.

Part 2: Comparative Analysis

Scaffold Comparison: Quinoline vs. Alternatives

This comparison highlights why standard "textbook" values for amines often fail when applied to aminoquinolines.

FeatureAliphatic Amine (e.g., Propylamine)Aromatic Amine (Aniline)Aminoquinoline

Bond Character
Pure Single BondPartial Double BondEnhanced Double Bond Character (High Resonance)

Stretch



(Blue Shift)

Acidity
LowMediumHigh (Due to electron-withdrawing ring)
Isomer Differentiation: The Case of 8-Aminoquinoline

The most powerful application of IR in this context is distinguishing the 8-isomer from the 2-, 3-, or 5-isomers .

  • 3-Aminoquinoline (Free Amine): The amine group is distant from the ring nitrogen. The

    
     stretches appear as a sharp doublet in the standard 
    
    
    
    range.
  • 8-Aminoquinoline (H-Bonded): The proximity of the

    
     to the ring Nitrogen allows for Intramolecular Hydrogen Bonding  (
    
    
    
    ).
    • Spectral Consequence: This weakens the

      
       bond, causing a Red Shift (lowering of frequency)  and Broadening  of the symmetric stretching band.
      
    • Data Point: While free amines show symmetric stretching

      
      , 8-aminoquinoline often shifts this band lower (
      
      
      
      ) and the band appears less resolved.
Visualization: Vibrational Logic Flow

The following diagram illustrates the decision tree for interpreting these spectra.

IR_Logic_Flow Start Start: Unknown Aminoquinoline Spectrum Region1 Check 3500-3300 cm⁻¹ Region Start->Region1 Doublet Is there a Doublet? Region1->Doublet Primary Primary Amine Present (-NH₂) Doublet->Primary Yes (Two Peaks) Secondary Single Band: Secondary Amine Doublet->Secondary No (One Peak) CheckCN Check 1340-1260 cm⁻¹ Primary->CheckCN ConfirmAr Strong Band Present? (Confirms Ar-N bond) CheckCN->ConfirmAr IsomerCheck Isomer Differentiation (Check Band Shape/Position) ConfirmAr->IsomerCheck Confirmed Iso3 Sharp Doublet (>3360 cm⁻¹) Likely 3-, 5-, or 6-isomer IsomerCheck->Iso3 No H-Bonding Iso8 Red-Shifted / Broadened (<3360 cm⁻¹) Likely 8-isomer (H-Bonding) IsomerCheck->Iso8 Intramolecular H-Bond

Figure 1: Decision logic for identifying primary aminoquinolines and distinguishing isomers based on H-bonding effects.

Part 3: Experimental Protocol (Self-Validating)

Method Selection: ATR vs. Transmission (KBr)

For research-grade identification of aminoquinolines, the choice of sampling technique is critical.

FeatureATR (Attenuated Total Reflectance) KBr Pellet (Transmission)
Speed High (< 2 mins)Low (15-20 mins)
Sample State Neat Solid/Powder1% dispersion in KBr salt
Peak Resolution Good, but intensity decreases at high wavenumbers.Excellent . Best for resolving H-bonding nuances.
Recommendation Routine QC / Purity CheckStructural Elucidation / Isomer ID
Detailed Workflow (KBr Method)

Use this protocol when distinguishing 8-aminoquinoline from its isomers.

  • Preparation: Grind 1-2 mg of the aminoquinoline sample with ~200 mg of dry, spectroscopic-grade KBr in an agate mortar.

    • Why: KBr is transparent in the IR region (

      
      ). Grinding minimizes scattering (Christiansen effect).
      
  • Pellet Formation: Press the mixture at 8-10 tons of pressure for 2 minutes under vacuum.

    • Validation: The resulting pellet must be transparent (glass-like). If cloudy, moisture is present (broad band at

      
       will obscure the amine doublet).
      
  • Acquisition: Collect background (air/empty holder). Insert pellet.[1][2] Scan 32-64 times at

    
     resolution.
    
  • Data Treatment: Apply baseline correction.

    • Critical Check: Look for the

      
       doublet at 
      
      
      
      . If excessive, purge the chamber.
Visualization: H-Bonding Mechanism

The following diagram details the specific interaction in 8-aminoquinoline that causes the spectral shift.

H_Bonding_Mechanism cluster_0 8-Aminoquinoline cluster_1 Spectral Consequence N_Ring Ring Nitrogen (Lone Pair Donor) H_Amine Amine Proton (H-Bond Donor) N_Ring->H_Amine H-Bond (Interaction) ForceConstant Reduced Force Constant (k) H_Amine->ForceConstant Effect of H-Bond N_Amine Amine Nitrogen N_Amine->H_Amine Covalent Bond (Weakened) Frequency Lower Frequency (ν) (Red Shift) ForceConstant->Frequency Hooke's Law ν ∝ √k

Figure 2: Mechanistic view of the intramolecular hydrogen bond in 8-aminoquinoline and its effect on vibrational frequency.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 8-Quinolinamine. National Institute of Standards and Technology (NIST) Standard Reference Data.[3] Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Aromatic Amines. Available at: [Link]

  • Kintek Solution. Comparison of KBr Pellets vs. ATR for FTIR Analysis. Available at: [Link]

  • Maeda, A. et al. (2014). Time-resolved IR spectroscopy of 1,3-dicyanophenylcyclopentane-1,3-diyl diradicals: CN stretching wavenumber as a vibrational signature. Journal of Physical Chemistry B. Available at: [Link]

Sources

Validation

Spectroscopic Resolution of Regioisomers: A Comparative Guide for 6,8- vs. 5,7-Dimethyl Scaffolds

Executive Summary: The Isomer Challenge In the synthesis of bicyclic aromatic heterocycles—specifically chromones, flavones, and coumarins —regioisomerism presents a critical bottleneck. The distinction between 5,7-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis of bicyclic aromatic heterocycles—specifically chromones, flavones, and coumarins —regioisomerism presents a critical bottleneck. The distinction between 5,7-dimethyl and 6,8-dimethyl analogs is chemically subtle but biologically profound. These isomers often co-elute in HPLC and yield identical molecular ions in low-resolution Mass Spectrometry.

This guide provides a definitive, non-destructive spectroscopic workflow to differentiate these isomers. The methodology relies on the "H-5 Anomaly," a specific deshielding effect induced by the C-4 carbonyl group, validated by 2D Heteronuclear Multiple Bond Correlation (HMBC).

The Physicochemical Divergence

The core structural difference lies in the substitution pattern of the A-ring (benzo- ring).

  • 5,7-Dimethyl Isomer: Methyl groups occupy positions 5 and 7. Protons reside at positions 6 and 8. Crucially, position 5 is substituted.

  • 6,8-Dimethyl Isomer: Methyl groups occupy positions 6 and 8. Protons reside at positions 5 and 7. Crucially, position 5 is unsubstituted (protonated).

The "Smoking Gun": Carbonyl Anisotropy

In chromone/flavone scaffolds, the carbonyl group at position 4 exerts a strong paramagnetic deshielding cone (anisotropy). Any proton located at the peri-position (H-5) will experience a significant downfield shift, typically resonating above 8.0 ppm .

Feature5,7-Dimethyl Isomer6,8-Dimethyl Isomer
H-5 Proton Absent (Replaced by Methyl)Present (Deshielded)
Aromatic Region Two signals < 7.5 ppm (H-6, H-8)One signal > 8.0 ppm (H-5) + One signal < 7.5 ppm (H-7)
Coupling (

)
Meta-coupling (

Hz)
Meta-coupling (

Hz)

Comparative Methodology

Method A: 1H NMR (Rapid Screening)

The primary screen relies on the presence or absence of the low-field H-5 doublet.

Protocol:

  • Solvent Selection: Dissolve 2-5 mg of sample in DMSO-d6 or Pyridine-d5 .

    • Expert Insight: Avoid CDCl3 if solubility is marginal; aggregation causes line broadening that obscures small meta-couplings. Pyridine-d5 enhances the deshielding effect of H-5 due to ring current stacking.

  • Acquisition: Standard 1H pulse sequence (30° pulse), 16-64 scans.

  • Analysis:

    • Scan range 7.8 – 8.5 ppm.

    • If signal exists: It is likely the 6,8-dimethyl isomer (H-5 is present).

    • If silent: It is likely the 5,7-dimethyl isomer (H-5 is missing).

Method B: 2D HMBC (Definitive Validation)

Used when the 1H spectrum is ambiguous due to overlapping signals from B-ring protons.

Mechanism:

  • 5,7-Isomer: The Methyl protons at C-5 (approx 2.5-2.8 ppm) will show a strong 3-bond correlation (

    
    )  to the Carbonyl Carbon (C-4, approx 175-180 ppm).
    
  • 6,8-Isomer: The Methyl protons are at C-6 and C-8. They are too far (4-5 bonds) to correlate with the C-4 Carbonyl. Instead, the H-5 proton itself will correlate to C-4.

Visualized Workflows

Logic Diagram: The Decision Tree

This workflow illustrates the step-by-step decision process for assigning the correct isomer.

IsomerID Start Unknown Dimethyl Isomer NMR_1H Step 1: 1H NMR (DMSO-d6) Start->NMR_1H Check_H5 Check Region 7.8 - 8.5 ppm NMR_1H->Check_H5 Signal_Present Signal Present (Singlet/Doublet) Check_H5->Signal_Present Downfield Peak Found Signal_Absent Signal Absent (Silent Region) Check_H5->Signal_Absent No Peak >7.8ppm Hypothesis_68 Hypothesis: 6,8-Dimethyl (H-5 is present) Signal_Present->Hypothesis_68 Hypothesis_57 Hypothesis: 5,7-Dimethyl (H-5 is substituted) Signal_Absent->Hypothesis_57 HMBC Step 2: 2D HMBC Validation Hypothesis_68->HMBC Hypothesis_57->HMBC Corr_H5_C4 Correlation: H-5 (aromatic) ↔ C-4 (C=O) HMBC->Corr_H5_C4 If 6,8-isomer Corr_Me5_C4 Correlation: Me-5 (aliphatic) ↔ C-4 (C=O) HMBC->Corr_Me5_C4 If 5,7-isomer Final_68 CONFIRMED: 6,8-Dimethyl Isomer Corr_H5_C4->Final_68 Final_57 CONFIRMED: 5,7-Dimethyl Isomer Corr_Me5_C4->Final_57

Figure 1: Decision tree for distinguishing 6,8- vs 5,7-dimethyl isomers using 1H NMR and HMBC.

Structural Logic: HMBC Connectivity

This diagram details the specific bond correlations that confirm the position of the methyl groups relative to the carbonyl.

HMBC_Logic cluster_57 5,7-Dimethyl Isomer (Key Correlation) cluster_68 6,8-Dimethyl Isomer (Key Correlation) C4_A C-4 (Carbonyl) ~178 ppm C5_A C-5 (Quaternary) Me5_A Me-5 (Protons) ~2.6 ppm Me5_A->C4_A 3J (Diagnostic) Me5_A->C5_A 2J (Strong) C4_B C-4 (Carbonyl) ~178 ppm C5_B C-5 (Methine) H5_B H-5 (Proton) >8.0 ppm H5_B->C4_B 3J (Diagnostic) H5_B->C5_B 1J (HSQC)

Figure 2: Diagnostic HMBC correlations. The 3-bond path from Me-5 to C=O is unique to the 5,7-isomer.

Experimental Data Summary

The following table summarizes the expected chemical shifts based on flavonoid/chromone core structures.

Spectroscopic Parameter5,7-Dimethyl Isomer6,8-Dimethyl IsomerCausality
H-5 (

)
N/A 8.02 ppm (d/s) Anisotropic deshielding by C-4 Carbonyl [3].
H-6 (

)
6.45 ppm (s) N/A Shielded by electron-donating methyls.
H-8 (

)
6.85 ppm (s) N/A Standard aromatic shift.
Me-5 (

)
2.80 ppm (s) N/A Downfield shift due to peri-effect (steric compression).
C-5 (

)
~130-140 ppm (qC) ~126 ppm (CH) Quaternary vs Methine carbon nature.
HMBC Target Me-5

C-4
H-5

C-4
3-bond connectivity path.

Note: Chemical shifts are approximate and solvent-dependent (DMSO-d6 values).

Detailed Protocol: HMBC Validation

If 1H NMR screening is inconclusive (e.g., in complex mixtures), perform this validation step.

  • Instrument Setup:

    • Frequency: 400 MHz minimum (600 MHz preferred for resolution).

    • Pulse Program: hmbcgpndqf (Gradient-selected HMBC with low-pass J-filter).

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz.
      
  • Acquisition Parameters:

    • TD (F2): 2048 | TD (F1): 256

    • NS (Scans): 16-32 depending on concentration.

    • D1 (Relaxation): 1.5 - 2.0 sec.

  • Processing:

    • Apply Sine-Bell squared window function (QSINE, SSB=2).

    • Linear Prediction (LP) in F1 dimension to improve resolution.

  • Interpretation:

    • Locate the Carbonyl Carbon (C-4) at ~175-180 ppm in the F1 (vertical) axis.

    • Scan horizontally to find correlations.

    • If you see a correlation to an aliphatic signal (~2.5 ppm): Confirm 5,7-dimethyl .

    • If you see a correlation to an aromatic signal (>8.0 ppm): Confirm 6,8-dimethyl .

References

  • Farag, M. A., et al. (2020). Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals.[1] Journal of Agricultural and Food Chemistry. [Link]

  • Kim, S. B., et al. (2006). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Journal of the Korean Chemical Society. [Link]

  • Szymański, M., et al. (2023). Conformation of the Ester Group Governs the Photophysics of Highly Polarized Benzo[g]coumarins. JACS Au. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6,8-Dimethylquinolin-3-amine

Operational Safety Protocol: 6,8-Dimethylquinolin-3-amine Hazard Profiling & Structural Alerts The "Why" Behind the Protocol To handle 6,8-Dimethylquinolin-3-amine safely, one must look beyond the specific Safety Data Sh...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: 6,8-Dimethylquinolin-3-amine

Hazard Profiling & Structural Alerts

The "Why" Behind the Protocol

To handle 6,8-Dimethylquinolin-3-amine safely, one must look beyond the specific Safety Data Sheet (SDS), which is often incomplete for research-grade heterocycles. We must apply the Precautionary Principle based on its pharmacophore: an exocyclic primary amine attached to a quinoline scaffold.

  • Genotoxic Potential: The 3-aminoquinoline moiety is a structural alert. Like many aromatic amines, it has the potential to be metabolically activated (N-hydroxylation) to reactive electrophiles that can bind DNA. Consequently, this compound should be handled as a Suspected Carcinogen/Mutagen until proven otherwise.

  • Enhanced Lipophilicity: The addition of two methyl groups at the 6 and 8 positions significantly increases the LogP (lipophilicity) compared to the parent 3-aminoquinoline. This facilitates rapid transdermal absorption . Standard latex gloves are insufficient; they offer little resistance to permeation by lipophilic aromatic amines.

  • Acute Toxicity: Quinoline derivatives often exhibit methemoglobinemia-inducing properties. Inhalation of dust or absorption through skin can interfere with oxygen transport in the blood.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to lipophilic solids and organic solutions.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Primary) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (High-Dexterity, 5-8 mil)Aromatic amines can permeate thin nitrile. The "sacrificial outer layer" protocol allows you to strip the outer glove immediately upon contamination without exposing skin.[1]
Hand Protection (High Risk) Silver Shield® (EVOH/PE Laminate) Required for spill cleanup or handling concentrated stock solutions (>100mM). Laminates provide >4hr breakthrough time for aromatic amines, whereas nitrile may fail in <15 mins.
Respiratory Fume Hood (Face Velocity: 100 fpm) Mandatory. Do not handle open containers outside a hood. If powder weighing is difficult due to airflow, use a powder containment hood or balance enclosure.
Body Tyvek® Lab Coat (Disposable) Cotton lab coats absorb liquids and retain toxic dust. Tyvek provides a non-porous barrier against dust and splashes.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for amines, which are severe eye irritants. Goggles seal the eyes from dust migration and vapor.

Operational Workflows

A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the dry solid due to electrostatic dispersion.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Substituted quinolines are often fluffy, electrostatic solids.

  • The "Drop-Wise" Solid Transfer: Never pour from the bottle. Use a disposable spatula.

  • Solvent Dampening: If possible, pre-weigh the solvent in the receiving vial. Add the solid directly to the solvent to immediately suppress dust generation.

B. Reaction Setup & Monitoring
  • Closed Systems: All reactions heated above 40°C must be under an inert atmosphere (Nitrogen/Argon) with a reflux condenser to prevent vapor escape.

  • Needle Hygiene: When taking LCMS aliquots, wipe the septum with a Kimwipe immediately after needle withdrawal to remove trace amine residue.

C. Visual Handling Logic

The following diagram outlines the decision-making process for handling and exposure response.

G Start Task: Handle 6,8-Dimethylquinolin-3-amine StateCheck State: Solid or Solution? Start->StateCheck Solid SOLID Handling StateCheck->Solid Solution SOLUTION Handling StateCheck->Solution Weighing Protocol: Static Control + Powder Hood/Enclosure Solid->Weighing Transfer Protocol: Double Nitrile Gloves (Change outer glove if splashed) Solution->Transfer Spill Accident: Spill Occurs Weighing->Spill Risk Disposal Disposal: High-Temp Incineration (Stream C: Cytotoxic/Genotoxic) Weighing->Disposal Transfer->Spill Risk Transfer->Disposal CleanSolid 1. Cover with wet Kimwipe (Acetone) 2. Scoop into Haz Waste Spill->CleanSolid If Solid CleanLiq 1. Absorb with Vermiculite 2. Do NOT use bleach (reaction risk) Spill->CleanLiq If Liquid CleanSolid->Disposal CleanLiq->Disposal

Figure 1: Operational logic flow for handling substituted aminoquinolines, emphasizing the divergence in spill response and the unification of disposal paths.

Emergency Response Protocols

In the event of exposure, speed is critical to prevent systemic absorption.

  • Skin Contact:

    • Immediate Action: Do not wipe. Wiping drives the lipophilic amine deeper into the stratum corneum.

    • Flush: Rinse with copious amounts of water for 15 minutes. Use mild soap (lipophilic compounds require soap for removal; water alone is ineffective).

    • Medical: Seek evaluation for signs of methemoglobinemia (cyanosis/blue lips).

  • Eye Contact:

    • Flush for 15 minutes minimum using an eyewash station.[2]

    • Hold eyelids open to ensure irrigation of the fornices.

Waste Disposal & Deactivation[3]

Do not dispose of down the drain. Quinoline derivatives are toxic to aquatic life and resistant to standard biodegradation.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid - Potential Carcinogen."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent streams depending on the co-solvent.

  • Destruction: The preferred method of destruction is High-Temperature Incineration .

  • Cleaning Decontamination:

    • For surface decontamination, use 10% HCl followed by an ethanol wipe. The acid protonates the amine (forming the hydrochloride salt), rendering it water-soluble and significantly less volatile, facilitating easier cleanup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11375, 3-Aminoquinoline. Retrieved from [Link]

  • American Chemical Society (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Quinoline. (General hazard classification for the quinoline scaffold: Carc. 1B, Muta. 2). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines Standard (29 CFR 1910.1003). (Regulatory framework for handling carcinogenic amines).[1][2][3][4] Retrieved from [Link]

Sources

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